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Datiscin

Cat. No.: B13437614
M. Wt: 594.5 g/mol
InChI Key: BJJCTXDEJUWVIC-QHWHWDPRSA-N
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Description

Datiscin has been reported in Datisca cannabina with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O15 B13437614 Datiscin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

BJJCTXDEJUWVIC-QHWHWDPRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Dapagliflozin: A Synthetic SGLT2 Inhibitor with Pleiotropic Anti-inflammatory and Antioxidant Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone in the management of type 2 diabetes mellitus. Beyond its primary glucose-lowering effects, a growing body of evidence highlights its significant anti-inflammatory and antioxidant properties, contributing to its demonstrated cardiovascular and renal benefits. This technical guide provides an in-depth overview of the discovery of dapagliflozin, its synthetic nature, and a detailed exploration of its mechanisms of action in mitigating inflammation and oxidative stress. We present key quantitative data, detailed experimental protocols for assessing its bioactivity, and visual representations of the signaling pathways it modulates, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of dapagliflozin beyond glycemic control.

Discovery and Development of Dapagliflozin

Dapagliflozin is a synthetic compound developed through extensive medicinal chemistry efforts aimed at selectively targeting SGLT2. Unlike compounds derived from natural sources, dapagliflozin was designed and synthesized in the laboratory. The development of SGLT2 inhibitors was inspired by the natural product phlorizin, a glucoside found in the bark of apple trees, which was known to induce glucosuria. However, phlorizin lacked selectivity and had poor oral bioavailability. The research that led to dapagliflozin focused on creating a C-glucoside analog that would be resistant to gastrointestinal degradation and exhibit high selectivity for SGLT2 over SGLT1, thereby minimizing off-target effects. Dapagliflozin emerged from these efforts as a highly effective and selective SGLT2 inhibitor, leading to its approval for the treatment of type 2 diabetes.

Table 1: Physicochemical Properties of Dapagliflozin

PropertyValue
Molecular FormulaC21H25ClO6
Molecular Weight408.87 g/mol
CAS Number461432-26-8
Melting Point79.0 - 82.0 °C
SolubilitySoluble in ethanol, methanol, and DMSO

Natural Sources

Dapagliflozin is a synthetically derived pharmaceutical agent and is not found in any natural sources. Its development was a result of targeted drug design and chemical synthesis.

Anti-inflammatory and Antioxidant Mechanisms of Action

Dapagliflozin exerts its anti-inflammatory and antioxidant effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory and oxidative stress responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][2] Under inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[2]

Dapagliflozin has been shown to suppress the activation of the NF-κB pathway.[3][4][5][6] Studies have demonstrated that dapagliflozin treatment can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[5] This inhibitory effect leads to a downstream reduction in the production of pro-inflammatory cytokines.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, High Glucose) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->genes nucleus Nucleus Dapagliflozin Dapagliflozin Dapagliflozin->IKK Inhibits

Figure 1: Dapagliflozin inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[7] The MAPK family includes three main kinases: p38, JNK, and ERK. Activation of these kinases, particularly p38 and JNK, is associated with inflammatory responses.

Dapagliflozin has been shown to modulate the MAPK pathway, although the effects can be context-dependent.[7][8][9] Some studies suggest that dapagliflozin can inhibit the phosphorylation of p38 and JNK, thereby reducing the expression of inflammatory mediators.[4] By attenuating the activation of these pro-inflammatory arms of the MAPK pathway, dapagliflozin contributes to its overall anti-inflammatory profile.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 nucleus Nucleus genes Inflammatory Gene Expression nucleus->genes Dapagliflozin Dapagliflozin Dapagliflozin->MAPKK Inhibits

Figure 2: Dapagliflozin modulates the MAPK signaling pathway.
Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, plays a key role in the pathogenesis of diabetic complications. Dapagliflozin has been shown to exert significant antioxidant effects.[10][11][12][13] It reduces the levels of oxidative stress markers such as malondialdehyde (MDA) and ROS, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[10][12] The antioxidant effects of dapagliflozin are thought to be, in part, a consequence of its primary glucose-lowering action, as hyperglycemia is a major driver of oxidative stress. However, direct antioxidant effects independent of glycemic control have also been proposed.[11]

Table 2: Summary of Quantitative Data on the Anti-inflammatory and Antioxidant Effects of Dapagliflozin

ParameterEffect of DapagliflozinCell/Animal ModelReference
Anti-inflammatory Markers
TNF-αPatients with diabetic nephropathy, db/db mice[10][11]
IL-6Patients with diabetic nephropathy, db/db mice[10][11]
hs-CRPPatients with diabetic nephropathy[10]
NF-κB p65 (nuclear)Diabetic rat myocardial tissue[2]
Oxidative Stress Markers
Malondialdehyde (MDA)Patients with diabetic nephropathy, D-galactose-induced aging mice[10][12]
Reactive Oxygen Species (ROS)Patients with diabetic nephropathy, Human proximal tubular cells[10][11]
Superoxide Dismutase (SOD)Patients with diabetic nephropathy[10]
Glutathione Peroxidase (GSH-Px)D-galactose-induced aging mice[12]

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of dapagliflozin by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dapagliflozin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well and 24-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of dapagliflozin for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no dapagliflozin, no LPS) and an LPS-only control group.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of inhibition compared to the LPS-only control group.

DPPH Radical Scavenging Antioxidant Assay

This protocol measures the free radical scavenging activity of dapagliflozin.

Materials:

  • Dapagliflozin

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of dapagliflozin and ascorbic acid in the same solvent.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of dapagliflozin or ascorbic acid to the wells.

    • Include a blank (solvent only) and a control (DPPH solution and solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Data Analysis: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

Dapagliflozin, a synthetic SGLT2 inhibitor, demonstrates significant anti-inflammatory and antioxidant properties that are independent of its glucose-lowering effects. Its ability to modulate the NF-κB and MAPK signaling pathways provides a molecular basis for these pleiotropic benefits. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of dapagliflozin in a broader range of diseases characterized by inflammation and oxidative stress. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the beneficial effects of dapagliflozin and to translate these findings into novel clinical applications.

References

A Technical Guide to the Chemical and Pharmacological Properties of Datiscin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Datiscin is a naturally occurring flavonoid glycoside found in several plant species, most notably from the genus Datisca. As a member of the flavonol subclass, it consists of the aglycone datiscetin linked to the disaccharide rutinose. This compound has garnered interest within the scientific community for its potential pharmacological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological activities. It details standardized experimental protocols for its extraction, purification, and analysis, and explores its metabolic fate and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound for further investigation and application.

Chemical Identity and Structure

This compound is structurally characterized as datiscetin-3-O-rutinoside. The aglycone, datiscetin, is a flavonol with a C6-C3-C6 backbone. This core structure is glycosidically linked at the C3 position to rutinose, which is a disaccharide composed of α-L-rhamnopyranose and β-D-glucopyranose.

Table 1: Chemical Identifiers for this compound

Identifier Value Citation(s)
IUPAC Name 5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1]
Synonyms Datiscetin-3-O-rutinoside, Datiscoside, Datistin, Daticoside [2][3][4]
CAS Number 16310-92-2 [2][5]
Molecular Formula C27H30O15 [1][2]
Molecular Weight 594.52 g/mol [2][6]
InChIKey BJJCTXDEJUWVIC-QHWHWDPRSA-N [1]

| Canonical SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O">C@@HO |[1] |

Physicochemical Properties

This compound presents as a powder and its properties are largely dictated by its polyhydroxylated flavonoid structure and the presence of the bulky sugar moiety, which increases its polarity.[4] Many of its physicochemical properties have been determined through predictive modeling, with experimental data available for its melting point and solubility in common organic solvents.

Table 2: Physicochemical Properties of this compound

Property Value Citation(s)
Physical Form Powder [4][6]
Melting Point 190-193 °C [2]
Boiling Point 929.0 ± 65.0 °C (Predicted) [2][5]
Density 1.76 ± 0.1 g/cm³ (Predicted) [2]
pKa 6.16 ± 0.40 (Predicted) [2]
Water Solubility 2285 mg/L at 25 °C (Estimated) [5]
Organic Solvents Soluble in DMSO, Pyridine, Methanol, Ethanol [6]

| XlogP3 | -0.9 (Predicted) |[1][5] |

Pharmacological Properties and Biological Activity

This compound is recognized for its potential pharmacological activities, which are primarily attributed to its flavonoid structure. Its mode of action is believed to involve the modulation of various biochemical pathways and interaction with reactive oxygen species.[3]

  • Antioxidant Activity : The primary mechanism of action for this compound is suggested to be its ability to scavenge free radicals and reactive oxygen species.[3] This antioxidant property may help mitigate cellular oxidative stress, which is implicated in numerous chronic inflammatory conditions and age-related diseases.[3]

  • Anti-inflammatory and Analgesic Effects : Preliminary interest in this compound stems from its potential anti-inflammatory and analgesic properties, though detailed mechanistic studies are still ongoing.[3]

  • Fungitoxic Activity : The aglycone of this compound, datiscetin, has demonstrated fungitoxic activity against organisms such as Fusarium oxysporum.[7]

Signaling Pathway Modulation

While specific signaling pathways modulated by this compound are not yet fully elucidated, flavonoids as a class are known to interact with multiple key cellular signaling cascades, particularly those involved in cell survival, proliferation, and apoptosis.[8][9] These pathways include the PI3K/Akt/mTOR and MAPK pathways. It is hypothesized that this compound, like other flavonols, may exert its biological effects by inhibiting protein kinases within these cascades, thereby influencing downstream transcription factors and cellular responses.

Flavonoid_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Transcription Transcription Factors (e.g., NF-κB, AP-1) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription This compound Flavonoids (e.g., this compound) This compound->PI3K This compound->Akt This compound->MEK Response Cell Proliferation (-) Apoptosis (+) Transcription->Response

Caption: General mechanism of flavonoid modulation of PI3K/Akt and MAPK pathways.

Experimental Methodologies

Extraction and Purification Protocol

This compound is naturally sourced from plants such as Datisca glomerata and Primula officinalis.[2][6] A generalized protocol for its extraction and purification from plant material involves solvent extraction followed by chromatographic separation.

Protocol: Generalized Extraction and Purification of this compound

  • Preparation of Plant Material : Air-dry the plant material (e.g., roots) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction (Maceration) :

    • Suspend the powdered plant material in 70-90% methanol (e.g., 1:10 solid-to-solvent ratio).

    • Agitate the mixture at room temperature for 24-48 hours.

    • Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to maximize yield.

  • Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning :

    • Resuspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to remove non-polar impurities. Flavonoid glycosides typically partition into the more polar ethyl acetate or aqueous phases.

  • Chromatographic Purification :

    • Subject the flavonoid-rich fraction to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

    • Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the compounds.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Purification : Pool the this compound-rich fractions and perform recrystallization or preparative HPLC to obtain the purified compound.

Extraction_Workflow A 1. Plant Material (e.g., Roots) B 2. Drying & Grinding A->B C 3. Methanol Extraction (Maceration) B->C D 4. Filtration C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Crude Extract E->F G 7. Purification (Column Chromatography) F->G H 8. Fraction Collection & Analysis G->H I 9. Pure this compound H->I

Caption: Experimental workflow for the extraction and purification of this compound.
Analytical Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard technique for the identification and quantification of this compound. A reversed-phase HPLC method coupled with a Diode-Array Detector (DAD) is commonly employed.

Table 3: Example HPLC Parameters for this compound Analysis

Parameter Specification Citation(s)
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) [10]
Mobile Phase A Water with 0.1% Formic Acid [11][12]
Mobile Phase B Acetonitrile with 0.1% Formic Acid [11][12]
Elution Mode Gradient elution [10][12]
Flow Rate 1.0 mL/min [10][11]
Detection DAD at ~254-280 nm [11]
Injection Volume 10-20 µL [10]

| Column Temperature | 35 °C |[11] |

Metabolic Pathways

As a flavonoid glycoside, this compound is expected to undergo significant metabolism in the human body, primarily mediated by intestinal microbiota and hepatic enzymes.[13][14]

  • Hydrolysis : The first metabolic step for flavonoid glycosides like this compound is the hydrolysis of the glycosidic bond. This is carried out by β-glucosidases present in the small intestine or, more significantly, by the gut microbiota in the colon. This reaction releases the aglycone, datiscetin, and the disaccharide, rutinose.[14]

  • Aglycone Metabolism : Once formed, datiscetin can be absorbed and undergo Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver.[13]

  • Microbiota-Dependent Degradation : Unabsorbed datiscetin in the colon can be further degraded by microbial enzymes, leading to the cleavage of its ring structure and the formation of smaller phenolic acids and other low molecular weight compounds, which can then be absorbed.[14]

Metabolism_Pathway This compound This compound (Glycoside) Hydrolysis Hydrolysis (Gut Microbiota) This compound->Hydrolysis Datiscetin Datiscetin (Aglycone) Hydrolysis->Datiscetin Rutinose Rutinose (Sugar) Hydrolysis->Rutinose Metabolism Phase I & II Metabolism (Liver) Datiscetin->Metabolism Degradation Ring Fission (Gut Microbiota) Datiscetin->Degradation Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Metabolism->Metabolites Phenolics Low MW Phenolic Acids Degradation->Phenolics Excretion Excretion (Urine, Bile) Metabolites->Excretion Phenolics->Excretion

Caption: Proposed metabolic pathway of this compound in the human body.

Conclusion

This compound is a well-characterized flavonol glycoside with defined chemical and physical properties. Its biological activities, particularly as an antioxidant, make it a compound of interest for further research in pharmacology and drug development. The methodologies for its extraction and analysis are well-established, providing a solid foundation for future studies. A deeper investigation into its specific molecular targets and its efficacy in various disease models is warranted to fully understand and harness its therapeutic potential.

References

Datiscin: A Technical Guide on the Flavonoid Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datiscin, a naturally occurring flavonoid glycoside, has garnered interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and the methodologies used for its study. Due to the limited availability of data specifically for this compound, this guide also incorporates relevant information on its aglycone, Datiscetin, to provide a more complete understanding of its potential. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a flavonoid glycoside, specifically a flavonol, found in plants of the Datisca genus, such as Datisca cannabina[1]. Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities[2]. As a glycoside, this compound consists of a flavonoid aglycone, Datiscetin, attached to a sugar moiety, which in this case is a rutinose[3][4][5]. The biological properties of this compound are attributed to its chemical structure, and upon ingestion or enzymatic hydrolysis, it can be metabolized to its aglycone, Datiscetin, which may also exhibit biological effects.

Chemical Properties

PropertyValueReference
Chemical Name 5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one[6]
Synonyms Datiscetin-3-O-rutinoside, Datiscoside, Datistin[3][6][7]
Molecular Formula C27H30O15[8]
Molecular Weight 594.52 g/mol [7]
CAS Number 16310-92-2[6]
Chemical Structure Datiscetin (aglycone) linked to a rutinose (a disaccharide of rhamnose and glucose)[3][4][5]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the available literature, studies on its aglycone, Datiscetin, and other related flavonoids provide insights into its potential biological activities.

Anticancer Activity

Flavonoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest[9]. The following table summarizes the cytotoxic activity (IC50 values) of Datiscetin against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer10-50[10]
PC-3Pancreatic Cancer10-50[10]
HepG2Hepatocellular Carcinoma10-50[10]
HCT116Colorectal Cancer22.4[10]
Anti-inflammatory Activity

Flavonoids can exert anti-inflammatory effects by modulating various signaling pathways, such as the NF-κB pathway[4]. The inhibitory concentration (IC50) of Datiscetin and other flavonoids on inflammatory markers is presented below.

CompoundAssayIC50Reference
DatiscetinInhibition of protein denaturation>100 µg/mL[11]
BaicalinInhibition of chemokine binding15-320 µg/mL[12]
CelastrolInhibition of TNFα and IL-1β production30-100 nM[12]
HypericinInhibition of IL-12 production1.45 µg/mL[12]
ShikoninInhibition of RANTES and MIP-1α binding2.6-3.6 µM[12]
Antioxidant Activity
Compound/ExtractAssayIC50Reference
Vaccinium bracteatum extractDPPH42.2 ± 1.2 µg/mL[13]
Vaccinium bracteatum extractABTS71.1 ± 1.1 µg/mL[13]
Gallic acid hydrateABTS1.03 ± 0.25 µg/mL[14]
(+)-Catechin hydrateABTS3.12 ± 0.51 µg/mL[14]
QuercetinABTS1.89 ± 0.33 µg/mL[14]
KaempferolABTS3.70 ± 0.15 µg/mL[14]
Ethyl acetate fraction of Macaranga hypoleucaDPPH14.31 mg/L[8]
Ethyl acetate fraction of Macaranga hypoleucaABTS2.10 mg/L[8]
Butanol fraction of Macaranga hypoleucaFRAP0.48 mg/L[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound, as well as for the evaluation of its antioxidant activity.

Extraction and Isolation of this compound from Datisca cannabina

The following is a general protocol for the extraction and isolation of flavonoids from plant material, which can be adapted for this compound.

  • Plant Material Preparation:

    • Collect fresh leaves of Datisca cannabina.

    • Air-dry the leaves in the shade and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC).

  • Purification:

    • Subject the this compound-rich fraction (typically the ethyl acetate or methanol fraction) to column chromatography on silica gel or Sephadex LH-20.

    • Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol or methanol-water) to isolate this compound.

    • Monitor the fractions by TLC and combine the fractions containing pure this compound.

    • Further purify the isolated this compound by recrystallization or preparative HPLC if necessary.

Analytical Methods

This method is suitable for the quantification of this compound in plant extracts and formulations.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: DAD detection at the maximum absorbance wavelength of this compound (to be determined by UV-Vis spectroscopy, typically around 254 nm and 350 nm for flavonols).

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.

This method offers higher sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI in either positive or negative mode (to be optimized for this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and a specific product ion are selected for quantification. The transition parameters (collision energy, etc.) need to be optimized for this compound.

  • Quantification: An internal standard is typically used. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standard.

Antioxidant Activity Assays
  • Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

  • Prepare different concentrations of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound concentration and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a standard antioxidant like ascorbic acid or Trolox is used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare different concentrations of this compound.

  • Mix the this compound solutions with the diluted ABTS radical solution and incubate for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value.

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl3·6H2O solution.

  • Warm the FRAP reagent to 37 °C.

  • Add the this compound sample to the FRAP reagent and incubate at 37 °C for a specific time (e.g., 30 minutes).

  • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO4·7H2O, and the results are expressed as µmol of Fe(II) equivalents per gram of sample.

Signaling Pathways and Mechanisms of Action

Specific signaling pathways directly modulated by this compound have not been extensively elucidated in the available scientific literature. However, based on the known activities of its aglycone, Datiscetin, and other flavonoids, potential mechanisms can be inferred. Flavonoids are known to interact with various molecular targets, including protein kinases and transcription factors, thereby modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis[5][12].

General Workflow for this compound Research

The following diagram illustrates a general workflow for the extraction, isolation, analysis, and biological evaluation of this compound.

Datiscin_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Analysis & Characterization cluster_Bioactivity Biological Activity Evaluation plant Datisca cannabina plant material extraction Solvent Extraction (e.g., Methanol) plant->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation purification Column Chromatography (Silica, Sephadex) fractionation->purification hplc HPLC-DAD Analysis (Quantification) purification->hplc uplc UPLC-MS/MS Analysis (Quantification & Identification) purification->uplc nmr NMR Spectroscopy (Structure Elucidation) purification->nmr antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) purification->antioxidant anticancer Anticancer Assays (Cell Viability, Apoptosis) purification->anticancer anti_inflammatory Anti-inflammatory Assays (NO production, Cytokine levels) purification->anti_inflammatory

Figure 1. General workflow for the extraction, analysis, and bioactivity screening of this compound.

Potential Anti-inflammatory Mechanism via NF-κB Pathway

Flavonoids, including Datiscetin, have been reported to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation[4][15]. The following diagram illustrates a simplified representation of how flavonoids might interfere with this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB (inactive complex) ikk->ikb_nfkb degrades IκBα nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) This compound This compound / Datiscetin This compound->ikk inhibits ikb_nfkb->nfkb_active releases nfkb_active_nuc->genes activates

Figure 2. Potential inhibitory effect of this compound/Datiscetin on the NF-κB signaling pathway.

Pharmacokinetics and Clinical Trials

There is a lack of available data from pharmacokinetic studies specifically on this compound. Further research is required to understand its absorption, distribution, metabolism, and excretion (ADME) profile. To date, no clinical trials involving this compound have been registered or reported in the scientific literature.

Conclusion

This compound is a flavonoid glycoside with potential therapeutic applications, as suggested by the biological activities of its aglycone, Datiscetin, and other related flavonoids. While preliminary evidence points towards its anticancer, anti-inflammatory, and antioxidant properties, there is a clear need for more in-depth research to specifically characterize the pharmacological profile of this compound. This includes comprehensive studies to generate quantitative data on its bioactivities, elucidation of its molecular mechanisms of action, and assessment of its pharmacokinetic properties. The experimental protocols and methodologies outlined in this guide provide a framework for future investigations into this promising natural compound.

References

Datiscin: A Technical Guide to its Anti-inflammatory and Analgesic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Datiscin, a flavonoid glycoside, and its aglycone, datiscetin, represent promising natural compounds in the exploration of novel anti-inflammatory and analgesic therapeutics. While direct research on this compound is limited, a comprehensive analysis of its aglycone, datiscetin, and the structurally similar, well-studied flavonoid, quercetin, provides a strong scientific rationale for its potential efficacy. This technical guide synthesizes the available preclinical data, elucidates the primary mechanisms of action, details relevant experimental protocols, and presents key quantitative findings to support further investigation and development of this compound-based therapies. The evidence strongly suggests that this compound, through the activity of its aglycone, is likely to exert its effects by modulating key inflammatory signaling pathways, including NF-κB and MAPK, and by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Introduction

Inflammation and pain are complex physiological processes that are central to a multitude of acute and chronic diseases. The demand for safer and more effective anti-inflammatory and analgesic agents continues to drive research into natural products. Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. This compound (datiscetin-3-O-rutinoside) is a flavonoid glycoside found in plants of the Datisca genus. Upon ingestion, it is hydrolyzed to its active aglycone, datiscetin. This guide will explore the anti-inflammatory and analgesic potential of this compound, primarily through the lens of its active form, datiscetin, and by drawing parallels with the extensively researched flavonoid, quercetin.

Molecular Mechanisms of Action

The anti-inflammatory and analgesic effects of flavonoids like datiscetin and quercetin are multi-faceted, involving the modulation of key signaling pathways and enzymatic activities that are critical in the inflammatory cascade and pain perception.

Inhibition of Pro-inflammatory Enzymes

Datiscetin and quercetin have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation and pain.

  • Cyclooxygenase (COX) Inhibition: Both COX-1 and COX-2 are targets for many non-steroidal anti-inflammatory drugs (NSAIDs). Flavonoids have demonstrated the ability to inhibit these enzymes, thereby reducing the production of prostaglandins that contribute to inflammation, pain, and fever. A study on a quercetin derivative, quercetin-3-methoxy-4′-glucosyl-7-glucoside, showed inhibition of both COX-1 and COX-2, with a slightly higher selectivity for COX-2[1]. This suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • Lipoxygenase (LOX) Inhibition: Lipoxygenases are involved in the production of leukotrienes, which play a significant role in inflammatory diseases such as asthma and arthritis. Flavonoids, including quercetin, are known to be potent inhibitors of LOX enzymes[2]. The inhibition of 15-lipoxygenase by various flavonoids has been documented, with the chemical structure of the flavonoid influencing its inhibitory potency[3].

Modulation of Inflammatory Signaling Pathways

Datiscetin and quercetin can interfere with intracellular signaling cascades that are crucial for the expression of pro-inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Flavonoids like quercetin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα[4][5]. Some flavonoids can also inhibit the activation of signal transducer and activator of transcription 1 (STAT-1), another key transcription factor in the inflammatory process[6][7].

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to the nucleus, leading to the expression of inflammatory mediators. Quercetin has been demonstrated to suppress the activation of ERK and p38 MAPK in response to inflammatory stimuli[8]. By inhibiting these pathways, flavonoids can effectively reduce the production of pro-inflammatory cytokines and other inflammatory molecules.

Below is a diagram illustrating the proposed inhibitory effects of datiscetin/quercetin on the NF-κB signaling pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Datiscetin/Quercetin Datiscetin/Quercetin Datiscetin/Quercetin->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory Gene Expression Induces

Datiscetin/Quercetin Inhibition of the NF-κB Pathway.

The following diagram illustrates the proposed inhibitory effects of datiscetin/quercetin on the MAPK signaling pathway.

MAPK_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, ERK) MAPK (p38, ERK) MAPKK->MAPK (p38, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, ERK)->Transcription Factors (e.g., AP-1) Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Induces Datiscetin/Quercetin Datiscetin/Quercetin Datiscetin/Quercetin->MAPK (p38, ERK) Inhibits Phosphorylation

Datiscetin/Quercetin Inhibition of the MAPK Pathway.

Quantitative Data on Anti-inflammatory and Analgesic Effects

The following tables summarize the quantitative data from preclinical studies on quercetin and its derivatives, which serve as a proxy for the potential effects of datiscetin.

Table 1: In Vitro Anti-inflammatory Activity
CompoundAssayTargetIC50 ValueReference
Quercetin derivativeEnzyme ImmunoassayCOX-12.76 µg/mL[1]
Quercetin derivativeEnzyme ImmunoassayCOX-21.99 µg/mL[1]
Luteolin15-Lipoxygenase InhibitionRabbit Reticulocyte 15-LOX-10.6 µM[3]
Baicalein15-Lipoxygenase InhibitionRabbit Reticulocyte 15-LOX-11 µM[3]
Fisetin15-Lipoxygenase InhibitionRabbit Reticulocyte 15-LOX-11.5 µM[3]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
CompoundAnimal ModelEffectDosage% Inhibition / EffectReference
Quercetin derivativeCarrageenan-induced paw edema (Rat)Anti-inflammatory15 mg/kg50.3%[1]
Quercetin derivativeDextran-induced paw edema (Rat)Anti-inflammatory15 mg/kg52.8%[1]
Quercetin derivativeCotton pellet-induced granuloma (Rat)Anti-inflammatory15 mg/kg41.4%[1]
Quercetin derivativeAcetic acid-induced writhing (Mouse)Analgesic15 mg/kg73.1%[1]
Ethyl acetate fraction of L. reticulata (containing quercetin)λ-carrageenan-induced paw edemaAnti-inflammatory600 mg/kg60.59%[9]
Ethyl acetate fraction of L. reticulata (containing quercetin)Formalin-induced paw edemaAnti-inflammatory600 mg/kg59.24%[9]
Ethyl acetate fraction of L. reticulata (containing quercetin)Acetic acid-induced writhingAnalgesic600 mg/kg76.25%[9]
QuercetinTail flick test (Rat)Analgesic40 mg/kgSignificant increase in latency[10]
ChrysinTail flick test (Rat)Analgesic200 mg/kgSignificant increase in latency[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and analgesic effects of compounds like datiscetin and quercetin.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-200 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., quercetin derivative) or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into groups and administered the test compound or vehicle.

    • After a set time (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

    • The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.

The workflow for a typical in vivo analgesic experiment is depicted below.

Analgesic_Workflow Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Administration of Test Compound/Vehicle Administration of Test Compound/Vehicle Grouping of Animals->Administration of Test Compound/Vehicle Induction of Pain (e.g., Acetic Acid Injection) Induction of Pain (e.g., Acetic Acid Injection) Administration of Test Compound/Vehicle->Induction of Pain (e.g., Acetic Acid Injection) 30-60 min post-treatment Observation and Data Collection (e.g., Writhing Count) Observation and Data Collection (e.g., Writhing Count) Induction of Pain (e.g., Acetic Acid Injection)->Observation and Data Collection (e.g., Writhing Count) Observation period Data Analysis and Interpretation Data Analysis and Interpretation Observation and Data Collection (e.g., Writhing Count)->Data Analysis and Interpretation

Workflow for In Vivo Analgesic Activity Assessment.

Conclusion and Future Directions

The available evidence on datiscetin and the extensive research on quercetin strongly support the potential of this compound as a valuable lead compound for the development of novel anti-inflammatory and analgesic drugs. Its proposed multi-target mechanism of action, involving the inhibition of key pro-inflammatory enzymes and the modulation of crucial signaling pathways like NF-κB and MAPK, offers a promising therapeutic profile.

Future research should focus on:

  • In-depth studies on this compound: Conducting comprehensive in vitro and in vivo studies specifically on this compound to confirm and quantify its anti-inflammatory and analgesic properties.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing.

  • Structure-Activity Relationship (SAR) Studies: Exploring the synthesis of datiscetin derivatives to enhance potency and selectivity.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans for the treatment of inflammatory conditions and pain.

References

Potential Therapeutic Applications of Datiscin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Datiscin, a flavonoid glycoside identified as datiscetin-3-O-rutinoside, is a natural compound found in plants of the Datisca genus, notably Datisca cannabina. While traditional medicine has utilized these plants for their purported anti-inflammatory and analgesic properties, scientific literature dedicated specifically to the therapeutic applications of isolated this compound is limited. This technical guide consolidates the available information on this compound and its aglycone, Datiscetin, providing a comprehensive overview of their potential in drug discovery and development. Due to the scarcity of direct quantitative data for this compound, this document focuses significantly on the known and potential biological activities of Datiscetin, for which more, albeit still limited, research is available. This guide serves as a resource for researchers, scientists, and drug development professionals, offering insights into the potential anti-inflammatory, antioxidant, and anti-cancer applications of this class of flavonoids.

Introduction to this compound and Datiscetin

This compound is a flavonoid glycoside with the chemical formula C27H30O15. It is composed of the aglycone Datiscetin, a flavonol, linked to a rutinose sugar moiety. The presence of this compound has been confirmed in Datisca cannabina, a plant with a history of use in traditional medicine for ailments such as rheumatism and as a diuretic and febrifuge. The biological activity of many flavonoid glycosides is attributed to their aglycones, which are released upon hydrolysis in the body. Therefore, the therapeutic potential of this compound is intrinsically linked to the bioactivity of Datiscetin.

Potential Therapeutic Applications

The therapeutic potential of this compound and its aglycone Datiscetin can be inferred from the ethnobotanical uses of Datisca cannabina and the known biological activities of flavonoids with similar structures. The primary areas of interest for their application include anti-inflammatory, antioxidant, and anti-cancer therapies.

Anti-Inflammatory Activity

Traditional use of Datisca cannabina for joint comfort and pain relief suggests that its constituents possess anti-inflammatory properties. One study has shown that a root extract of Datisca cannabina can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by 30% at a concentration of 100 µg/mL[1]. The inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.

Flavonoids, as a class, are well-known for their anti-inflammatory effects, which are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for Datiscetin's inhibition of this pathway is not yet available, its structural similarity to other anti-inflammatory flavonoids suggests it may act through similar mechanisms.

Antioxidant Activity

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound is suggested by its mode of action, which involves interaction with free radicals and reactive oxygen species[2]. The presence of phenolic hydroxyl groups in the structure of Datiscetin allows it to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is a cornerstone of its potential therapeutic applications, as oxidative stress is implicated in a wide range of chronic diseases.

Anti-Cancer Activity

Many flavonoids have demonstrated anti-cancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. While no specific studies on the anti-cancer effects of this compound have been found, the general anti-proliferative and cytotoxic activities of flavonoids against various cancer cell lines suggest that Datiscetin may also possess such properties. Further research is warranted to investigate the potential of Datiscetin as an anti-cancer agent.

Quantitative Data on Biological Activity

The available quantitative data on the biological activity of this compound and Datiscetin is sparse. The following table summarizes the limited information found in the public domain. For context, data for structurally related and well-studied flavonoids are also included to provide a benchmark for potential activity.

CompoundAssayTarget/Cell LineResult TypeValue
Datisca cannabina root extractCOX-2 Inhibition-% Inhibition30% at 100 µg/mL[1]

Experimental Protocols

Extraction and Isolation of this compound from Datisca cannabina

Objective: To extract and isolate this compound from the plant material of Datisca cannabina.

Materials:

  • Dried and powdered aerial parts of Datisca cannabina

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Water (H2O)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column

Procedure:

  • Prepare an extraction solvent of 37% HCl/MeOH/H2O (2:1:1 v/v/v).

  • Macerate the powdered plant material in the extraction solvent.

  • Filter the extract and concentrate it under reduced pressure.

  • Perform chromatographic separation of the crude extract using an HPLC-DAD system.

  • Use a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid) to separate the components.

  • Identify the peak corresponding to this compound (datiscetin-3-O-rutinoside) based on its retention time and UV-Vis spectrum compared to a known standard.

  • Collect the fraction containing this compound and verify its purity.

Representative Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer

  • Test compound (Datiscetin)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the COX-2 enzyme.

  • Add the test compound at various concentrations to the wells of the microplate. Include wells for a positive control and a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm kinetically for a set period.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Representative Protocol: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant capacity of a test compound by its ability to scavenge the stable free radical DPPH.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound (Datiscetin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add the test compound solutions and control solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Representative Protocol: NF-κB Reporter Assay

Objective: To investigate the effect of a test compound on the NF-κB signaling pathway.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc)

  • Cell culture medium and supplements

  • Test compound (Datiscetin)

  • An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • Luciferase assay reagent

  • 96-well cell culture plate

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a specified period (e.g., 6 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Experimental Workflow for Bioactivity Screening A Plant Material (Datisca cannabina) B Extraction & Isolation A->B C This compound/Datiscetin B->C D In Vitro Bioassays C->D E Antioxidant Assays (e.g., DPPH) D->E F Anti-inflammatory Assays (e.g., COX-2, NF-kB) D->F G Anti-cancer Assays (e.g., MTT, Apoptosis) D->G H Data Analysis (IC50) E->H F->H G->H I Lead Compound Identification H->I

General workflow for screening the bioactivity of this compound.

cluster_1 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Datiscetin Datiscetin (Potential Inhibitor) Datiscetin->IKK Inhibits?

Potential inhibition of the NF-κB pathway by Datiscetin.

cluster_2 COX-2 Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGs) PGH2->Prostaglandins Leads to Inflammation Inflammation & Pain Prostaglandins->Inflammation Datiscetin Datiscetin (Potential Inhibitor) Datiscetin->COX2 Inhibits?

References

A Technical Guide for Investigating the Role of Datiscin in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the mechanisms and quantitative effects of Datiscin on oxidative stress is limited. This guide provides a comprehensive framework for research by drawing upon established methodologies and the known properties of its aglycone, Datiscetin, and other structurally similar, well-studied flavonoids. The protocols and pathways described herein are intended to serve as a foundational template for initiating novel research on this compound.

Introduction: this compound and Oxidative Stress

This compound is a natural flavonoid, specifically a glycoside of the flavone Datiscetin. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][2][3] This imbalance leads to cellular damage to lipids, proteins, and DNA, and is implicated in the progression of numerous chronic and degenerative diseases.[1][3]

Key biomarkers of oxidative stress include:

  • Reactive Oxygen Species (ROS): Highly reactive molecules like superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).

  • Malondialdehyde (MDA): A major end-product of lipid peroxidation, indicating cellular membrane damage.[4]

The body's primary defense is its endogenous antioxidant system, comprising enzymes such as:

  • Superoxide Dismutase (SOD): Converts superoxide radicals to hydrogen peroxide.[5][6]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[5][6]

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[5][6]

This guide outlines the potential mechanisms by which this compound may combat oxidative stress and provides detailed protocols to investigate its efficacy.

Potential Mechanisms of Action

Based on the behavior of related flavonoids, this compound is hypothesized to mitigate oxidative stress through two primary mechanisms: direct radical scavenging and modulation of key cellular signaling pathways.

Direct Radical Scavenging

Flavonoids can directly neutralize free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates the damaging chain reaction. The efficacy of this action can be quantified using the in vitro assays detailed in Section 4.0.

Modulation of Cellular Signaling Pathways

This compound likely exerts its primary antioxidant effects by influencing intracellular signaling cascades that control the expression of protective genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response.[7][8][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] Oxidative stress or activation by flavonoids like this compound can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a suite of antioxidant and cytoprotective enzymes, including SOD, CAT, GPx, and Heme Oxygenase-1 (HO-1).[8][9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts This compound This compound This compound->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ARE ARE Nrf2_free->ARE translocates & binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK activates This compound This compound This compound->IKK inhibits NFkB_complex NF-κB-IκBα Complex IKK->NFkB_complex phosphorylates IκBα in IkBa IκBα NFkB_free NF-κB NFkB_complex->NFkB_free releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_free->Inflammatory_Genes translocates & activates transcription Inflammatory_Genes->ROS promotes Workflow A Hypothesis: This compound mitigates oxidative stress B In Vitro Screening (DPPH, ABTS, ORAC) A->B C Cell-Based Assays (ROS, MDA, Viability) B->C D Mechanism of Action (Western Blot for Nrf2, NF-κB; Enzyme Activity Assays) C->D E In Vivo Model Selection (e.g., Cisplatin-induced toxicity, D-galactose-induced aging) D->E F In Vivo Study Execution (Dosing, Sample Collection) E->F G Biochemical & Histological Analysis (Tissue biomarkers, Staining) F->G H Data Analysis & Conclusion G->H

References

Datiscin in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Ethnobotanical Heritage, Pharmacological Properties, and Bioactive Mechanisms of a Promising Phytochemical

Abstract

Datiscin, a flavonoid glycoside primarily sourced from Datisca cannabina L., has a rich history of use in traditional medicine, particularly in Ayurvedic and Greco-Roman traditions. Historically, this plant has been employed for its purported analgesic, anti-inflammatory, and diuretic properties. Modern scientific inquiry has begun to validate these traditional applications, revealing a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide synthesizes the available scientific literature on this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. It details the traditional uses, outlines experimental protocols for its extraction and analysis, presents available quantitative pharmacological data, and elucidates the molecular signaling pathways through which this compound exerts its biological effects. This document aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this compelling natural compound.

Traditional and Ethnobotanical Uses of Datisca cannabina (Source of this compound)

Datisca cannabina, commonly known as false hemp, has been a component of traditional pharmacopeias for centuries across various cultures. Its historical applications provide valuable context for contemporary pharmacological research.

Traditional Medicinal Applications

The primary traditional uses of Datisca cannabina have centered on the management of pain and inflammation. In traditional Himalayan Ayurveda, it is referred to as "Pashanabhedi tanka" and has been recommended for alleviating joint stiffness and nerve-related discomfort[1]. The leaves and flowering stems are traditionally considered to possess bitter, diuretic, febrifuge (fever-reducing), and purgative properties. The root of the plant has been specifically utilized as a sedative for the treatment of rheumatism and has also been applied directly to carious teeth to relieve pain[2][3].

Ethnobotanical Significance

Beyond its medicinal applications, Datisca cannabina has held practical significance in various cultures. The fibrous stems of the plant were historically used as a substitute for hemp in the production of coarse ropes[1]. Additionally, a yellow dye can be extracted from the leaves, roots, and stems of the plant, which was traditionally used for coloring textiles, particularly silk[2].

The following table summarizes the traditional uses of Datisca cannabina:

Plant PartTraditional Use
Leaves and Flowering StemsDiuretic, Febrifuge, Purgative, Analgesic
RootSedative for Rheumatism, Treatment of Toothache
StemsProduction of Coarse Ropes
Whole Plant (leaves, root, stems)Source of Yellow Dye

Pharmacological Activities of this compound

This compound, as a flavonoid, belongs to a class of compounds renowned for their diverse biological activities. Research into the specific pharmacological effects of this compound has revealed its potential as an antioxidant, anti-inflammatory, and anticancer agent.

Antioxidant Activity

Flavonoids are well-established as potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. While specific quantitative antioxidant data for this compound is not extensively documented in readily available literature, its chemical structure as a flavonoid glycoside suggests inherent antioxidant potential. The general mechanisms of antioxidant action for flavonoids involve donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.

Anti-inflammatory Activity

The traditional use of Datisca cannabina for inflammatory conditions is supported by modern research into the anti-inflammatory properties of flavonoids. One study suggests that this compound exhibits strong interactions with the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating a potential mechanism for its anti-inflammatory effects. Flavonoids, in general, are known to modulate various inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anticancer Activity

Several flavonoids have demonstrated promising anticancer activities, and this compound is being investigated for its potential in this area. The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate signaling pathways involved in tumorigenesis. While specific IC50 values for this compound against various cancer cell lines are not widely reported, the broader class of flavonoids has shown activity against a range of cancers.

Experimental Protocols

This section provides an overview of methodologies that can be employed for the extraction, isolation, and analysis of this compound from Datisca cannabina.

Extraction of this compound from Datisca cannabina

A common method for the extraction of flavonoids from plant material involves the use of polar solvents. A documented procedure for the extraction of compounds from Datisca cannabina for High-Performance Liquid Chromatography (HPLC) analysis utilizes a mixture of 37% hydrochloric acid, methanol, and water in a 2:1:1 ratio by volume.

Protocol: Acidic Methanol Extraction for HPLC Analysis

  • Sample Preparation: Air-dry the leaves of Datisca cannabina and grind them into a fine powder.

  • Extraction Solvent: Prepare the extraction solvent by mixing 37% hydrochloric acid, methanol, and water in a 2:1:1 (v/v/v) ratio.

  • Extraction Process:

    • Macerate the powdered plant material in the extraction solvent at room temperature for 24 hours with occasional agitation.

    • Alternatively, for a more rapid extraction, perform sonication of the plant material in the solvent for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Further Processing: The crude extract can be further purified using chromatographic techniques.

Purification of this compound

Column chromatography is a standard technique for the purification of flavonoids from crude plant extracts.

Protocol: Column Chromatography Purification

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. A common gradient system for flavonoid separation starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate, followed by methanol.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Identification: Pool the fractions containing the compound of interest (identified by comparison with a this compound standard on TLC) and evaporate the solvent to obtain purified this compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. While research specifically on this compound is ongoing, the known mechanisms of related flavonoids provide a strong indication of its potential modes of action.

Anti-inflammatory Signaling

This compound's suggested interaction with TNF-α and IL-6 points towards its involvement in modulating inflammatory cytokine signaling. This could occur through the inhibition of the NF-κB pathway, a central regulator of inflammation.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNFa->TLR4/TNFR IKK IKK TLR4/TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Datiscin_node This compound Datiscin_node->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

Experimental_Workflow Plant Datisca cannabina Extraction Extraction Plant->Extraction Purification Purification (Column Chromatography) Extraction->Purification Identification Identification (HPLC, MS, NMR) Purification->Identification Bioassays Biological Activity Assays (Antioxidant, Anti-inflammatory, Anticancer) Identification->Bioassays Data Quantitative Data (IC50, etc.) Bioassays->Data

Figure 2: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a flavonoid with deep roots in traditional medicine, presents a compelling case for further scientific exploration. The convergence of ethnobotanical knowledge and modern pharmacological screening has illuminated its potential as a valuable therapeutic agent. While the foundational evidence for its antioxidant, anti-inflammatory, and anticancer activities is promising, there remains a significant need for more rigorous and detailed research.

Future investigations should prioritize the acquisition of robust quantitative data, including the determination of IC50 and LD50 values for this compound in various in vitro and in vivo models. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for a comprehensive understanding of its mechanisms of action. Furthermore, the development and optimization of standardized extraction and purification protocols will be essential for ensuring the consistency and quality of this compound for research and potential clinical applications. The rich history of Datisca cannabina in traditional medicine provides a strong rationale for the continued and intensified study of its principal flavonoid, this compound, as a source of novel therapeutic leads.

References

A Technical Guide to the Biosynthesis of Datiscin in Datisca glomerata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of datiscin, a prominent flavonol glycoside found in the actinorhizal plant Datisca glomerata. The guide details the enzymatic steps, key intermediates, and regulatory aspects of its formation, supported by quantitative data and experimental methodologies derived from recent scientific literature.

The this compound Biosynthetic Pathway

This compound is a glycoside of the flavonol datiscetin. Its biosynthesis is an extension of the general flavonoid pathway, which originates from the broader phenylpropanoid pathway. In Datisca glomerata, the metabolic flux is notably directed towards the pinocembrin branch of flavonoid synthesis, which serves as the foundational route for producing datiscetin and, subsequently, this compound.

The pathway begins with the conversion of Cinnamoyl-CoA, a product of the phenylpropanoid pathway. A key divergence occurs where, due to lower expression of Cinnamic Acid 4-Hydroxylase (C4H), the flux is channeled away from naringenin-based flavonoids and towards pinocembrin-derived compounds.

The synthesis proceeds through the following key enzymatic steps:

  • Chalcone Synthase (CHS): This enzyme catalyzes the initial committed step in flavonoid biosynthesis. It facilitates the condensation of one molecule of 4-coumaroyl-CoA (or cinnamoyl-CoA for the pinocembrin pathway) and three molecules of malonyl-CoA to form a chalcone intermediate.

  • Chalcone Isomerase (CHI): The chalcone intermediate is then cyclized by CHI to form a flavanone, in this case, pinocembrin.

  • Flavanone 3-Dioxygenase (F3H): This enzyme, also known as flavanone 3-hydroxylase, hydroxylates the flavanone at the 3-position, converting pinocembrin into pinobanksin.

  • Flavonol Synthase (FLS): FLS introduces a double bond between the C2 and C3 atoms of the C-ring, converting the dihydroflavonol (pinobanksin) into the flavonol, datiscetin.

  • UDP-Glycosyltransferase (UGT): In the final putative step, the aglycone datiscetin is glycosylated to form this compound. This reaction is catalyzed by a UGT, which transfers a sugar moiety (typically from UDP-glucose) to the datiscetin molecule.

Pathway Diagram

Datiscin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_glycosylation Glycosylation pCoumaroylCoA p-Coumaroyl-CoA Chalcone Pinocembrin Chalcone pCoumaroylCoA->Chalcone CHS (EC 2.3.1.74) MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone CHS (EC 2.3.1.74) Pinocembrin Pinocembrin (Flavanone) Chalcone->Pinocembrin CHI (EC 5.5.1.6) Pinobanksin Pinobanksin (Dihydroflavonol) Pinocembrin->Pinobanksin F3H (EC 1.14.11.9) Datiscetin Datiscetin (Flavonol) Pinobanksin->Datiscetin FLS (EC 1.14.11.23) This compound This compound Datiscetin->this compound putative UGT

Caption: Biosynthetic pathway of this compound in Datisca glomerata.

Quantitative Data: Gene Expression and Metabolite Abundance

Studies comparing the roots and root nodules of D. glomerata have revealed significant upregulation of flavonoid biosynthesis genes and a corresponding increase in the abundance of pathway intermediates and products in the nodules. This suggests a crucial role for these compounds, including this compound, in the symbiotic relationship with nitrogen-fixing bacteria.

Table 1: Relative Gene Expression and Metabolite Abundance in D. glomerata Nodules vs. Roots

Gene/Metabolite Category Fold Change/Relative Abundance in Nodules Enzyme Commission (EC) Number Reference
Chalcone Isomerase (CHI)Gene Expression~50-fold up-regulated5.5.1.6
Flavanone 3-Dioxygenase (F3H)Gene Expression~20 to 100-fold up-regulated1.14.11.9
Flavonol Synthase (FLS)Gene Expression~4-fold up-regulated1.14.11.23
DatiscetinMetaboliteHighly AbundantN/A
This compoundMetaboliteHighly AbundantN/A
DihydrokaempferolMetaboliteSignificantly IncreasedN/A

Note: Fold changes are approximate values as reported in the literature. "Highly Abundant" and "Significantly Increased" indicate a notable, statistically significant increase in nodules compared to roots.

Experimental Protocols

The elucidation of the this compound pathway has been achieved through a combination of metabolomic and transcriptomic analyses. Below are summaries of the key experimental methodologies employed.

Metabolite Extraction and Analysis (LC-MS/MS)

This protocol is designed for the identification and quantification of flavonoids from plant tissues.

  • Sample Preparation:

    • Plant tissues (roots and nodules) are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

    • Frozen samples are ground to a fine powder using a mortar and pestle.

  • Extraction:

    • A precise weight of the powdered tissue is subjected to extraction with a cold solvent, typically a methanol/water mixture.

    • The mixture is vortexed and sonicated to ensure thorough extraction.

    • Samples are centrifuged at high speed to pellet cellular debris.

  • Analysis:

    • The supernatant containing the extracted metabolites is transferred for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

    • Separation is performed on a C18 column using a gradient of mobile phases, often water with formic acid (A) and acetonitrile with formic acid (B).

    • Mass spectrometry is conducted in both positive and negative ion modes to detect a wide range of compounds.

    • Metabolite identification is based on matching the retention time and fragmentation patterns (MS/MS spectra) with authentic standards or spectral libraries.

Workflow for Metabolomic Analysis

Metabolomics_Workflow Harvest 1. Harvest Plant Tissue (Roots / Nodules) Freeze 2. Flash Freeze (Liquid Nitrogen) Harvest->Freeze Grind 3. Grind to Fine Powder Freeze->Grind Extract 4. Solvent Extraction (Cold Methanol/Water) Grind->Extract Centrifuge 5. Centrifuge to Pellet Debris Extract->Centrifuge Analyze 6. LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Identify 7. Data Processing & Metabolite Identification Analyze->Identify

Caption: Standard experimental workflow for plant metabolomics.

Gene Expression Analysis (Transcriptomics)

Transcriptomic analysis via RNA sequencing is used to quantify the expression levels of genes encoding the biosynthetic enzymes.

  • RNA Extraction:

    • Total RNA is extracted from finely ground, frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8.0).

  • Library Preparation:

    • mRNA is isolated from the total RNA using oligo(dT) magnetic beads.

    • The isolated mRNA is fragmented into smaller pieces.

    • First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.

    • The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing and Data Analysis:

    • The prepared library is sequenced on a high-throughput platform (e.g., Illumina).

    • Raw sequencing reads are quality-filtered to remove low-quality bases and adapter sequences.

    • The clean reads are mapped to a reference genome or transcriptome of Datisca glomerata.

    • Gene expression levels are quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

    • Differential expression analysis is performed to identify genes that are significantly up- or down-regulated between different conditions (e.g., nodules vs. roots).

Conclusion and Future Directions

The biosynthesis of this compound in Datisca glomerata follows a specialized branch of the flavonoid pathway, characterized by a metabolic preference for pinocembrin-derived precursors. Transcriptomic and metabolomic data strongly indicate that the entire pathway is significantly upregulated in root nodules, highlighting the compound's likely importance in symbiotic processes.

For drug development professionals, understanding this pathway provides a blueprint for potential bioengineering strategies. Future research should focus on:

  • Isolation and characterization of the specific UDP-glycosyltransferase (UGT) responsible for the final conversion of datiscetin to this compound.

  • Kinetic analysis of the key enzymes (CHS, CHI, F3H, FLS) to identify rate-limiting steps that could be targeted for metabolic engineering to enhance this compound yield.

  • Investigating the regulatory networks , including transcription factors, that control the expression of the this compound biosynthetic genes, particularly in response to symbiotic signals.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Datiscin from Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datiscin, a flavonoid glycoside, is a natural compound found predominantly in plants of the Datisca genus, particularly Datisca cannabina. It is a rutinoside of datiscetin. This document provides detailed protocols for the extraction, purification, and analysis of this compound from plant materials, intended for use in research, natural product chemistry, and drug development.

Data Summary: Extraction and Purification of Flavonoids from Plant Material

The following table summarizes quantitative data from various studies on flavonoid extraction and purification, providing a comparative overview of different methodologies. While specific data for this compound is limited in the literature, these values for similar flavonoids offer a valuable reference for optimizing this compound purification protocols.

ParameterMethodPlant MaterialSolvent SystemYield/PurityRecoveryReference
Extraction MacerationDatisca cannabina seedsMethanol, Chloroform, Acetone, WaterExtractive values: 7-8.4% w/w-[1]
Ultrasonic ExtractionFructus corni50% Methanol--[2]
Accelerated Solvent Extraction (ASE)Aesculus chinensis seeds70% Methanol-Nearly 100%[3]
Purification Macroporous Resin Column Chromatography (AB-8 resin)Sophora tonkinensisEthanol-waterPurity increased from 12.14% to 57.82%84.93%[4]
Macroporous Resin (HPD-300) followed by Sephadex LH-20Poacynum hendersonii leavesEthanol-waterInitial Purity: 2.16% (QOS), 1.26% (ISO); After Resin: 21.34% (QOS), 10.70% (ISO); After Sephadex: 93.5% (QOS), 95.6% (ISO)Resin Step: 82.1% (QOS), 77.3% (ISO)[5]
High-Speed Counter-Current Chromatography (HSCCC)Clinopodium chinensisEthyl acetate-1-butanol-water & Ethyl acetate-methanol-waterPurities of 96.5%, 98.4%, and 99.1% for three compounds-

Note: QOS = Quercetin-3-O-sophoroside, ISO = Isoquercitrin. These are flavonoid glycosides structurally related to this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Datisca cannabina

This protocol is based on general flavonoid extraction methods and phytochemical screening of Datisca cannabina[1].

1. Plant Material Preparation:

  • Collect fresh, healthy aerial parts (leaves and stems) of Datisca cannabina. The plant is rich in flavonols, with this compound content reported to be up to 10% of the fresh leaf weight[1].

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until constant weight.

  • Grind the dried plant material into a fine powder using a mechanical grinder. A particle size of less than 0.5 mm is optimal for efficient extraction.

2. Solvent Extraction:

  • Maceration:

    • Weigh 100 g of the powdered plant material.

    • Place the powder in a large conical flask and add 1 L of 80% methanol.

    • Seal the flask and macerate for 48 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with the plant residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Alternative Solvents: Acetone and ethanol can also be used as extraction solvents. Methanol is often preferred for flavonoid extraction[1].

3. Solvent Evaporation:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

4. Preliminary Phytochemical Analysis (Optional):

  • Perform qualitative tests on the crude extract to confirm the presence of flavonoids. A common test is the Shinoda test (magnesium-hydrochloric acid reduction), where a pink or magenta color indicates the presence of flavonoids.

Protocol 2: Purification of this compound using Column Chromatography

This protocol is a general procedure for flavonoid purification using macroporous resin and Sephadex LH-20 column chromatography, adapted from literature[4][5].

Part A: Macroporous Resin Column Chromatography

1. Resin Selection and Pre-treatment:

  • Select a suitable macroporous resin, such as AB-8 or HPD-300, based on preliminary screening for adsorption and desorption characteristics[4][5].

  • Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.

2. Column Packing and Equilibration:

  • Pack a glass column with the pre-treated macroporous resin.

  • Equilibrate the column by washing with deionized water.

3. Sample Loading:

  • Dissolve the crude this compound extract in deionized water to a suitable concentration (e.g., 1-5 mg/mL).

  • Adjust the pH of the sample solution to the optimal range for flavonoid adsorption (typically pH 4-5).

  • Load the sample solution onto the equilibrated column at a slow flow rate (e.g., 2 bed volumes per hour).

4. Washing:

  • Wash the column with deionized water to remove unbound impurities such as sugars, salts, and polar compounds.

5. Elution:

  • Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

  • Collect fractions and monitor the flavonoid content using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer at the maximum absorbance wavelength for this compound.

  • Combine the fractions rich in this compound.

6. Solvent Evaporation:

  • Concentrate the this compound-rich fractions using a rotary evaporator to obtain a partially purified extract.

Part B: Sephadex LH-20 Column Chromatography

1. Column Preparation:

  • Swell Sephadex LH-20 gel in methanol for several hours.

  • Pack a glass column with the swollen gel to create a uniform bed.

  • Equilibrate the column with methanol.

2. Sample Application:

  • Dissolve the partially purified this compound extract from the macroporous resin step in a minimal amount of methanol.

  • Carefully apply the sample to the top of the Sephadex LH-20 column.

3. Elution:

  • Elute the column with methanol as the mobile phase.

  • Collect fractions and monitor for the presence of this compound using TLC or HPLC.

4. Final Purification:

  • Combine the pure this compound fractions and evaporate the solvent to obtain the purified compound.

  • The purity of the final product can be assessed by HPLC. Purities of over 95% can be achieved with this two-step chromatographic process[5].

Protocol 3: HPLC Analysis of this compound

This protocol outlines a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD) for the identification and quantification of this compound[1].

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 50% B

    • 20-25 min: Linear gradient from 50% to 90% B

    • 25-30 min: Isocratic at 90% B

    • 30-35 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode array detector monitoring at the maximum absorbance wavelength of this compound (typically around 254 nm and 350 nm for flavonoids).

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Dissolve the crude extract or purified fractions in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Quantification:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow PlantMaterial Datisca cannabina Plant Material (Dried and Powdered) Extraction Solvent Extraction (80% Methanol, Maceration) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 CrudeExtract Crude this compound Extract Evaporation1->CrudeExtract MacroporousResin Macroporous Resin Column Chromatography CrudeExtract->MacroporousResin Elution1 Stepwise Ethanol Elution MacroporousResin->Elution1 Evaporation2 Rotary Evaporation Elution1->Evaporation2 PartialPurified Partially Purified this compound Evaporation2->PartialPurified Sephadex Sephadex LH-20 Column Chromatography PartialPurified->Sephadex Elution2 Methanol Elution Sephadex->Elution2 Evaporation3 Solvent Evaporation Elution2->Evaporation3 Purethis compound Purified this compound Evaporation3->Purethis compound Analysis HPLC-DAD Analysis (Purity Assessment) Purethis compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Purification_Logic Crude Crude Extract Step1 Macroporous Resin Chromatography (Polarity-based separation) Crude->Step1 Impurity1 Highly Polar Impurities (Sugars, Salts) Step1->Impurity1 Washed out Step2 Sephadex LH-20 Chromatography (Size-exclusion and adsorption) Step1->Step2 This compound-rich fraction Impurity2 Other Flavonoids and Less Polar Impurities Step2->Impurity2 Separated Pure Purified this compound Step2->Pure Isolated this compound

Caption: Logic of the two-step purification process.

References

Application Notes: Quantitative Analysis of Datiscin using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Datiscin is a naturally occurring flavonol glycoside found in various medicinal plants, notably from the Datisca species. It is the 3-O-rutinoside of the aglycone datiscetin. Due to its potential pharmacological activities, a robust and sensitive analytical method for the quantification of this compound in various matrices, including plant extracts and biological fluids, is essential for researchers in natural product chemistry, pharmacology, and drug development. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. The method utilizes Multiple Reaction Monitoring (MRM) for accurate and precise measurement, making it suitable for pharmacokinetic studies, quality control of herbal products, and metabolic research.

Principle of the Method

The method employs reversed-phase HPLC to chromatographically separate this compound from other components in the sample matrix. The analyte is then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The precursor ion of this compound is selectively isolated and fragmented, and specific product ions are monitored. This MRM approach provides excellent specificity and sensitivity for quantification.

Instrumentation and Materials

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation.

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).

  • This compound analytical standard: Purity ≥95%.

  • Internal Standard (IS): A structurally similar compound not present in the samples, such as another flavonoid glycoside (e.g., Hesperidin), is recommended.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol/water mixture to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Hesperidin) in methanol.

  • IS Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 20 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: Linear gradient from 5% to 95% B

      • 5.0-7.0 min: Hold at 95% B

      • 7.1-10.0 min: Re-equilibrate at 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Ion Spray Voltage: -4500 V.

    • Source Temperature: 500°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion for this compound ([M-H]⁻) is m/z 593.15. The primary fragmentation is the loss of the rutinoside moiety (308.27 Da), resulting in the datiscetin aglycone at m/z 285.04. A characteristic fragment of the datiscetin aglycone is observed at m/z 267.03 due to water loss.[1]

        • Quantifier: 593.15 → 285.04

        • Qualifier: 593.15 → 267.03

      • Internal Standard (e.g., Hesperidin):

        • Quantifier: 609.18 → 301.07

Data Presentation: Quantitative Method Performance

The following table summarizes the typical quantitative performance parameters for the analysis of this compound and other related flavonoid glycosides, based on published literature.[2]

AnalyteLinearity Range (ng/mL)Regression EquationCorrelation Coefficient (r²)LOQ (ng/mL)LOD (ng/mL)
This compound 0.1 - 2.5y = 3080000x + 88500.99860.10.03
Hyperoside0.1 - 1.0y = 292000x + 4160.99570.10.03
Quercitrin0.25 - 2.5y = 949000x + 570000.99010.250.075
Hesperidin0.25 - 2.5y = 2600000x + 997000.99580.250.075

Visualization of Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification std_prep Prepare this compound Working Standards spike Spiked Samples & Standards std_prep->spike is_prep Prepare Internal Standard (IS) is_prep->spike Spike IS sample_prep Plasma Sample (Protein Precipitation) sample_prep->spike Spike IS hplc HPLC Separation (C18 Column) spike->hplc ms Tandem MS Detection (ESI-, MRM Mode) hplc->ms Elution integrate Peak Integration (this compound & IS) ms->integrate curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve quantify Quantify this compound in Samples integrate->quantify curve->quantify Interpolation result Final Concentration quantify->result

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound. The use of a stable isotope-labeled internal standard and adherence to the detailed protocol will ensure high-quality, reproducible data suitable for a wide range of research and development applications. The provided performance data serves as a benchmark for method validation.

References

Datiscin: Solubility Profiles and Protocols for In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Datiscin, a naturally occurring flavonoid glycoside, has garnered interest within the research community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As with many hydrophobic natural products, its limited aqueous solubility presents a challenge for in vitro studies. This document provides detailed information on the solubility of this compound in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, and offers standardized protocols for the preparation of stock and working solutions for cell-based assays. Furthermore, it outlines the key signaling pathways—Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)—that are likely modulated by this compound, providing a foundation for mechanistic studies.

Solubility of this compound

Table 1: Quantitative Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compoundDMSO10 mMCommercially available concentration.[1]
DatiscetinDMSO100 mg/mLRequires sonication.[2]
This compoundEthanolData not availableSoluble, but specific concentration not reported.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 594.5 g/mol .

    • To prepare 1 mL of a 10 mM solution, weigh out 5.945 mg of this compound powder.

  • Dissolution:

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. .

    • Example for a final concentration of 10 µM in 10 mL of medium:

      • Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of pre-warmed complete cell culture medium.

      • This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Application to Cells:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared this compound working solution to the cells.

    • Include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubation:

    • Incubate the cells for the desired period as per the experimental design.

Signaling Pathways Modulated by Flavonoids like this compound

Flavonoids, the class of compounds to which this compound belongs, are known to modulate various signaling pathways involved in inflammation and cancer. Based on studies of structurally similar flavonoids like quercetin and fisetin, the NF-κB and MAPK signaling pathways are prominent targets.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα.

This compound's putative inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK families include ERK, JNK, and p38. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been shown to inhibit the phosphorylation of key kinases in this cascade, thereby suppressing downstream cellular responses.

MAPK_Pathway cluster_stimulus Extracellular Signals cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Signal Growth Factors, Cytokines, Stress Ras Ras Signal->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates Response Proliferation, Inflammation, Survival TranscriptionFactors->Response This compound This compound This compound->MEK Inhibits This compound->ERK Inhibits

This compound's putative inhibition of the MAPK/ERK pathway.

Experimental Workflow for Investigating this compound's Effect on NF-κB Activation

The following workflow provides a general outline for an experiment to determine if this compound inhibits NF-κB activation in a cell-based assay.

Experimental_Workflow Start Seed Cells (e.g., RAW 264.7 macrophages) Pretreat Pre-treat with this compound (various concentrations) and Vehicle Control (DMSO) Start->Pretreat Stimulate Stimulate with LPS or TNF-α Pretreat->Stimulate Lyse Lyse Cells and Prepare Protein Extracts Stimulate->Lyse Analyze Western Blot Analysis for: - p-IκBα - Total IκBα - p-p65 - Total p65 Lyse->Analyze End Quantify and Analyze Data Analyze->End

References

Datiscin: Application Notes and Protocols for Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of datiscin, a naturally occurring flavonoid glycoside, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays. Additionally, a potential signaling pathway for its antioxidant activity is discussed.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)IC50 (µM)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
This compoundData not availableData not availableInsert value

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundORAC Value (µmol TE/g)Positive Control (e.g., Trolox) ORAC Value (µmol TE/g)
This compoundData not availableInsert value

Experimental Protocols

DPPH Radical Scavenging Activity Assay

This protocol outlines the procedure to determine the free radical scavenging activity of this compound using the stable DPPH radical. The method is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol.

    • Store the solution in a dark, amber-colored bottle at 4°C.

    • Before use, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to various concentrations.

    • Prepare a stock solution of the positive control (e.g., ascorbic acid) and a series of dilutions in the same manner as the test sample.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the diluted this compound sample or positive control.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH working solution.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH working solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without sample).

      • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of IC50:

    • Plot the percentage of scavenging activity against the different concentrations of this compound.

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph by linear regression.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The assay relies on the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation.

Materials:

  • This compound

  • Fluorescein sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

  • Incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer immediately before use.

    • Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of standard dilutions.

    • Prepare a stock solution of this compound in a suitable solvent and dilute to various concentrations with phosphate buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of this compound sample, Trolox standard, or phosphate buffer (for the blank) to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Mix and incubate the plate at 37°C for 30 minutes.[2]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The reader should be maintained at 37°C.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the this compound samples by comparing their net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per gram of sample (µmol TE/g).

Signaling Pathway and Experimental Workflow

Potential Antioxidant Signaling Pathway of this compound

Flavonoids are known to exert their antioxidant effects through various mechanisms, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is still emerging, it is plausible that it may follow a similar mechanism.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense.

Datiscin_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Ubiquitination Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Proposed Nrf2-mediated antioxidant pathway for this compound.

DPPH Assay Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH antioxidant activity assay.

DPPH_Workflow A Prepare this compound and Control Solutions C Mix Sample/Control with DPPH Solution (1:1 ratio) A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

ORAC Assay Experimental Workflow

The diagram below outlines the sequential steps for conducting the ORAC assay.

ORAC_Workflow A Prepare this compound, Trolox, and Fluorescein Solutions B Add Sample/Standard/Blank to 96-well Plate A->B C Add Fluorescein Solution B->C D Incubate at 37°C (30 minutes) C->D E Initiate Reaction with AAPH D->E F Measure Fluorescence (every minute for >60 min) E->F G Calculate AUC and ORAC Value F->G

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Datiscin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datiscin, a flavonoid glycoside found in plants of the Datiscaceae family, such as Datisca cannabina, is a compound of growing interest for its potential therapeutic properties. Flavonoids are well-documented for their diverse pharmacological activities, including anti-inflammatory effects.[1] Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the investigation of novel anti-inflammatory agents like this compound a critical area of research.[2] This document provides a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of this compound, focusing on its effects on key inflammatory mediators and signaling pathways.

The protocols detailed below are designed to assess the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in a cellular model of inflammation. Furthermore, this guide outlines methods to investigate the molecular mechanisms underlying this compound's potential anti-inflammatory action by examining its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Key In Vitro Anti-inflammatory Assays for this compound

A comprehensive in vitro assessment of this compound's anti-inflammatory potential involves a battery of assays targeting different aspects of the inflammatory response.

Nitric Oxide (NO) Production Inhibition Assay

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[3] The Griess assay is a common and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatants.[4]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[4]

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Inflammation:

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production.[3][5]

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatants.[5]

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[4]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[4]

    • Measure the absorbance at 540 nm using a microplate reader.[6]

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Production Assay (ELISA)

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a crucial role in orchestrating the inflammatory response.[2][7] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in cell culture supernatants.

Experimental Protocol:

  • Cell Culture, Seeding, and Treatment:

    • Follow the same procedure as for the NO production assay, typically seeding RAW 264.7 cells at a density of 1.5 x 10⁵ cells/well in a 24-well plate.[8]

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[8]

  • Supernatant Collection:

    • After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions meticulously. This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (usually 450 nm).

    • Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of many pro-inflammatory genes.[8][9] Western blotting can be used to assess the effect of this compound on the activation of these pathways by measuring the phosphorylation status of key proteins.

Experimental Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound and/or LPS for the appropriate time (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).[3]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and the MAPKs (p38, JNK, and ERK).[10]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation

Quantitative data from the in vitro assays should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.10
This compound + LPS1035.2 ± 2.523.1
This compound + LPS2524.7 ± 1.946.1
This compound + LPS5015.1 ± 1.267.0
This compound + LPS1008.9 ± 0.780.6
Positive Control (e.g., L-NMMA)505.4 ± 0.488.2

Data are presented as mean ± SD (n=3). The IC₅₀ value for this compound can be calculated from the dose-response curve.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-3500 ± 2102800 ± 1801500 ± 110
This compound + LPS252100 ± 1501800 ± 120950 ± 70
This compound + LPS501200 ± 901000 ± 80500 ± 40
This compound + LPS100600 ± 50550 ± 45250 ± 20

Data are presented as mean ± SD (n=3).

Visualization of Pathways and Workflows

Visual representations of the experimental workflow and the implicated signaling pathways are crucial for a clear understanding of the experimental design and the molecular mechanisms of action.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays A RAW 264.7 Macrophage Culture B Seed cells in 96-well or 24-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with LPS (1 µg/mL) C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) D->F G Western Blot Analysis (NF-κB & MAPK pathways) D->G

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Degradation Degradation IkB->Degradation Degradation NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TAK1 TAK1 LPS->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->TAK1 inhibits

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

The methodologies and application notes provided herein offer a robust framework for the in vitro investigation of the anti-inflammatory properties of this compound. By systematically evaluating its impact on key inflammatory mediators and signaling pathways, researchers can elucidate its potential as a novel therapeutic agent for inflammatory diseases. The combination of quantitative assays and mechanistic studies will provide a comprehensive understanding of this compound's bioactivity and guide future pre-clinical and clinical development.

References

Application Notes and Protocols for Testing Datiscin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the bioactivity of Datiscin, a naturally occurring flavonoid glycoside. Due to the limited availability of direct quantitative data for this compound, the provided data and proposed signaling pathways are primarily based on its aglycone, Datiscetin, and other closely related flavonoids. These protocols are intended to serve as a foundational framework for researchers to initiate and develop their own detailed investigations into this compound's therapeutic potential.

Data Presentation

The following tables summarize the reported bioactivities of Datiscetin, the aglycone of this compound. This data can be used as a reference for designing experiments and interpreting results for this compound.

Table 1: Cytotoxicity of Datiscetin against various cancer cell lines

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer10 - 50[1]
PC-3Pancreatic Cancer10 - 50[1]
HepG2Hepatocellular Carcinoma10 - 50[1]
HCT116Colorectal Cancer22.4[1]
MCF-7Breast Cancer>200[1]

Table 2: Antioxidant Activity of Datiscetin and Related Flavonoids

AssayCompoundIC50 (µM)Reference
DPPH Radical ScavengingDatiscetin Analog95.81 ± 1.01[1]
ABTS Radical ScavengingDatiscetin Analog14.48 ± 0.68[1]
ROS Scavenging (Whole Blood)Cordia rothii pure compound18.0 µg/mL[2]
ROS Scavenging (Neutrophils)Cordia rothii pure compound11.3 µg/mL[2]

Table 3: Anti-inflammatory Activity of Datiscetin and Related Flavonoids

AssayCompound/ExtractIC50Reference
5-Lipoxygenase InhibitionT. cilicicum Ethyl Acetate Extract9.44 µg/mL[3]
Protein Denaturation InhibitionJihl Date Seed Extract90.34 µg/mL[4]
NO Production InhibitionT. cilicicum Ethyl Acetate Extract< 100 µg/mL[5]

Experimental Protocols

Herein are detailed protocols for assessing the key bioactivities of this compound in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • This compound (or Datiscetin)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with serum-free medium to obtain the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Determination of Apoptosis by Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • This compound

  • Selected cancer cell line

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at its IC50 and sub-IC50 concentrations for 24 or 48 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescence substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the effect of this compound on the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • This compound

  • Selected cell line

  • DCFH-DA (10 mM stock in DMSO)

  • H₂O₂ (as a positive control)

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

  • DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add this compound at various concentrations in serum-free medium. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity immediately and at different time points (e.g., 30, 60, 120 minutes) with excitation at 485 nm and emission at 535 nm.

    • Flow Cytometer: After treatment, detach the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence using a flow cytometer with excitation at 488 nm.

  • Data Analysis: Calculate the percentage of ROS production relative to the control.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways through which this compound may exert its bioactivity, based on the known mechanisms of related flavonoids.

Caption: Putative anticancer signaling pathways of this compound.

Datiscin_Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS Neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE ARE->Antioxidant_Enzymes Upregulates

Caption: Proposed antioxidant mechanism of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the bioactivity of this compound.

Datiscin_Screening_Workflow Start Start: this compound Compound Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assays (Western Blot, Flow Cytometry) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis ROS_Measurement ROS Measurement (DCFH-DA) IC50_Determination->ROS_Measurement Anti_Inflammatory_Assay Anti-inflammatory Assays (NO, Cytokine Measurement) IC50_Determination->Anti_Inflammatory_Assay Mechanism_Study Mechanism of Action Studies (Signaling Pathway Analysis) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study ROS_Measurement->Mechanism_Study Anti_Inflammatory_Assay->Mechanism_Study Conclusion Conclusion on Bioactivity Mechanism_Study->Conclusion

Caption: General workflow for this compound bioactivity screening.

References

Datiscin: Application Notes for Use as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datiscin (Datiscetin-3-O-rutinoside) is a flavonoid glycoside found in plants of the Datisca genus, such as Datisca cannabina[1][2]. As a member of the flavonoid family, this compound is of interest to researchers for its potential biological activities, including antioxidant and anti-inflammatory properties, which are common to many flavonoids[3][4][5]. To accurately study its pharmacokinetic profile, quantify its content in plant extracts and herbal formulations, and conduct further pharmacological research, the use of a well-characterized analytical standard is essential. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chromatographic applications, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C27H30O15--INVALID-LINK--
Molecular Weight 594.52 g/mol --INVALID-LINK--
Appearance Yellowish crystalline powder--INVALID-LINK--
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.General flavonoid solubility

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general method for the quantification of this compound in plant extracts or other sample matrices using HPLC-UV. The method should be validated in the user's laboratory for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound analytical standard (≥95% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid (analytical grade).

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (Example for Plant Extract):

  • Accurately weigh 1 g of powdered plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • 0-20 min: 10-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Flavonoids typically have absorption maxima between 250-280 nm and 300-350 nm. A DAD detector is recommended to determine the optimal wavelength for this compound (a starting wavelength of 265 nm or 350 nm can be used).

  • Injection Volume: 10 µL.

5. Method Validation Parameters (Representative Data):

The following table presents representative validation parameters for a flavonoid glycoside similar to this compound. These values should be determined experimentally for this compound.

ParameterRepresentative Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Protocol 2: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.

1. Instrumentation and Materials:

  • Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • This compound analytical standard (≥95% purity).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Syringe filters (0.22 µm).

2. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as in Protocol 1, but use LC-MS grade solvents and prepare a more dilute concentration range for working standards (e.g., 0.1 ng/mL to 100 ng/mL).

3. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • 0-5 min: 5-50% B

    • 5-7 min: 50-95% B

    • 7-8 min: 95-5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. A possible transition would be the precursor ion [M-H]⁻ at m/z 593.5 to a fragment ion corresponding to the loss of the rutinose sugar (e.g., m/z 285.2 for the datiscetin aglycone).

4. Method Validation Parameters (Representative Data):

ParameterRepresentative Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start weigh Weigh this compound Standard / Sample start->weigh dissolve Dissolve / Extract in Solvent weigh->dissolve dilute Prepare Serial Dilutions (Standards) dissolve->dilute For Standards filter Filter through Syringe Filter dissolve->filter For Samples dilute->filter inject Inject into HPLC / LC-MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV / MS) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate From Standards quantify Quantify this compound Concentration integrate->quantify From Samples calibrate->quantify end_node End quantify->end_node

Caption: General workflow for the chromatographic analysis of this compound.

Potential Anti-Inflammatory Signaling Pathway for Flavonoids

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this general mechanism.

anti_inflammatory_pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk Activation This compound This compound (Potential Inhibitor) This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->gene Transcription inflammation Inflammation gene->inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound serves as a valuable analytical standard for the chromatographic quantification of this flavonoid in various matrices. The provided HPLC-UV and LC-MS/MS protocols offer a starting point for method development and validation. The successful application of these methods will facilitate further research into the pharmacological properties and potential therapeutic applications of this compound. It is important to note that the specific biological activities and signaling pathways of this compound are still under investigation, and the presented anti-inflammatory pathway represents a common mechanism for many flavonoids.

References

Application Notes and Protocols for the Structural Elucidation of Datiscin Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Datiscin (Datiscetin-3-O-rutinoside) is a flavonoid glycoside found in various medicinal plants, notably from the Datisca genus. Flavonoids are a class of natural products known for their diverse biological activities, making them attractive targets for pharmaceutical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural elucidation of this compound.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a systematic workflow. This involves the acquisition of a series of NMR spectra, including 1H, 13C, and various 2D correlation experiments such as COSY, HSQC, and HMBC. The data from these experiments are then pieced together to determine the constitution of the aglycone (Datiscetin), the sugar moiety (rutinose), and their connectivity.

workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination sample Isolation & Purification of this compound nmr_1d 1D NMR (1H, 13C, DEPT) sample->nmr_1d Dissolve in appropriate deuterated solvent nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d aglycone Aglycone Structure (Datiscetin) nmr_2d->aglycone sugar Sugar Moiety (Rutinose) nmr_2d->sugar linkage Glycosidic Linkage (Position & Stereochemistry) aglycone->linkage sugar->linkage structure Complete Structure of this compound linkage->structure hmbc_cosy cluster_aglycone Datiscetin Aglycone cluster_glucose Glucose cluster_rhamnose Rhamnose C3 C-3 H6 H-6 H8 H-8 H6->H8 COSY (⁴J) H1_glc H-1'' H1_glc->C3 HMBC (³J) C6_glc C-6'' H1_rha H-1''' H1_rha->C6_glc HMBC (³J)

Application Notes and Protocols for Datiscin Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide detailed protocols for assessing the cytotoxic effects of Datiscin, a natural flavonoid glycoside, on various cancer cell lines. This document includes recommended experimental procedures, a summary of representative data, and visualizations of the experimental workflow and potential signaling pathways.

Introduction to this compound

This compound is a flavonoid found in various plants, including Datisca cannabina. Like many flavonoids, it is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Evaluating the cytotoxic potential of this compound against cancer cell lines is a critical first step in its preclinical assessment as a potential anticancer agent. This is typically achieved through in vitro cytotoxicity assays that measure cell viability or cell death following exposure to the compound.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following table summarizes representative IC50 values for this compound against various human cancer cell lines.

Disclaimer: The following data is illustrative and serves as a template for data presentation. Actual IC50 values should be determined experimentally and may vary based on cell line, passage number, and specific assay conditions.

Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma45.5 ± 3.2
HeLa Cervical Adenocarcinoma62.1 ± 4.5
A549 Lung Carcinoma75.8 ± 5.1
HepG2 Hepatocellular Carcinoma50.3 ± 2.9
PC-3 Prostate Adenocarcinoma88.2 ± 6.7
HCT-116 Colorectal Carcinoma41.7 ± 3.8

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[1][3]

Materials:

  • This compound (stock solution prepared in DMSO)

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final concentrations ranging from approximately 0.1 µM to 200 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include control wells: untreated cells (medium only), and a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4] It is a reliable method for cytotoxicity screening of natural compounds.[5][6]

Materials:

  • This compound (stock solution prepared in DMSO)

  • Selected cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Cell Fixation:

    • After the treatment incubation period, gently add 50 µL of ice-cold 50% TCA to each well (for a final concentration of 10%) to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Washing and Staining:

    • Carefully remove the supernatant and wash the plates five times with distilled water.

    • Allow the plates to air dry completely.

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the optical density (OD) at 492 nm or 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the untreated control.

    • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 4: Measurement seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_this compound Add this compound (Serial Dilutions) incubate_24h->add_this compound incubate_48h Incubate for 48h (Drug Exposure) add_this compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilizer (e.g., DMSO) incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow diagram of the MTT cytotoxicity assay.

Putative Signaling Pathway for this compound-Induced Apoptosis

Flavonoids often induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and modulation of key signaling cascades like the MAPK pathway. While the precise mechanism for this compound is under investigation, a putative pathway is illustrated below.

Datiscin_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Bax ↑ Bax p38_MAPK->Bax Bcl2 ↓ Bcl-2 p38_MAPK->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Datiscin Technical Support Center: Troubleshooting Insolubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Datiscin, ensuring its proper dissolution in cell culture media is critical for obtaining reliable and reproducible experimental results. This compound, a flavonoid glycoside, exhibits limited aqueous solubility, which can lead to precipitation and inaccurate experimental concentrations. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

A1: this compound is a natural flavonoid glycoside with potential antioxidant and anti-inflammatory properties.[1] Like many flavonoids, it is a relatively hydrophobic molecule, leading to poor solubility in aqueous solutions such as cell culture media. This can result in the compound precipitating out of solution, leading to an unknown and inconsistent concentration being delivered to the cells, thereby affecting the accuracy and reproducibility of experimental data.

Q2: What are the initial signs of this compound insolubility in my cell culture medium?

A2: Signs of insolubility can range from a faint cloudiness or haziness in the medium to the formation of visible particulate matter or crystals.[2] Under a microscope, you may observe crystalline structures or amorphous precipitates. This should be distinguished from microbial contamination, which would typically be accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms.[2]

Q3: What are the primary factors contributing to this compound precipitation?

A3: Several factors can contribute to this compound precipitation:

  • Physicochemical Properties: this compound's inherent chemical structure makes it poorly soluble in water.

  • Solvent Shock: The most common method for dissolving this compound is to create a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution.[2]

  • High Concentration: Exceeding the maximum solubility limit of this compound in the final cell culture medium will inevitably lead to precipitation.[2]

  • Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect solubility. Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[2][3]

  • pH of the Medium: The pH of the cell culture medium can influence the ionization state of the compound, which in turn can affect its solubility.

Quantitative Data: this compound Solubility

Precise quantitative solubility data for this compound in various solvents is not extensively published. However, based on information from chemical suppliers and the general properties of flavonoids, the following table summarizes the known and expected solubility.

SolventKnown/Expected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble. A 10 mM stock solution is commercially available.[4]The recommended solvent for preparing concentrated stock solutions.
Ethanol Soluble.[4]Can be used as an alternative to DMSO for stock solutions.
Methanol Soluble.[4]Another potential solvent for stock solutions.
Pyridine Soluble.[4]Less commonly used in cell culture applications due to its toxicity.
Water Sparingly soluble.Direct dissolution in water or aqueous buffers is generally not feasible for achieving high concentrations.
Cell Culture Media Very low solubility.Direct dissolution is not recommended. Dilution from a stock solution is necessary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 594.52 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 5.95 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.

  • Adding DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[5]

  • Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Stock solutions in DMSO are generally stable for at least a month at -20°C.[6]

Protocol 2: Preparation of Working Solutions and Dilution into Cell Culture Media

This protocol details the critical step of diluting the concentrated DMSO stock solution into the aqueous cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. This can help prevent temperature-related precipitation.[7]

  • Serial Dilution (Recommended): To avoid "solvent shock," it is best to perform a serial dilution.

    • For a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, first prepare an intermediate dilution. .

      • Pipette 98 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

      • Add 2 µL of the 10 mM this compound stock solution to the medium. Pipette up and down gently to mix. This creates a 200 µM intermediate solution in 2% DMSO.

    • Add the required volume of this intermediate solution to your final culture volume. For example, to make 2 mL of a 10 µM final solution, add 100 µL of the 200 µM intermediate solution to 1.9 mL of pre-warmed medium.

  • Direct Dilution (for very low final concentrations): If preparing a very dilute final concentration, direct addition of the stock to the medium may be possible.

    • Add the this compound stock solution dropwise to the vortexing or gently swirling pre-warmed medium.[2] For example, to prepare 10 mL of a 10 µM solution (final DMSO 0.1%), add 10 µL of the 10 mM stock solution to 9.99 mL of medium.

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.[6][8] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

If you encounter precipitation, follow this troubleshooting workflow:

Datiscin_Troubleshooting start Precipitation Observed in Cell Culture Medium check_stock Is the stock solution clear? start->check_stock stock_precipitate Stock solution has precipitate. check_stock->stock_precipitate No stock_clear Stock solution is clear. check_stock->stock_clear Yes re_dissolve_stock Action: Re-dissolve stock. - Vortex vigorously - Gentle warming (37°C) - Sonicate briefly stock_precipitate->re_dissolve_stock re_dissolve_stock->check_stock check_dilution How was the working solution prepared? stock_clear->check_dilution rapid_dilution Rapid dilution of concentrated stock. check_dilution->rapid_dilution check_concentration Is the final concentration too high? check_dilution->check_concentration Dilution was gradual slow_dilution Action: Improve dilution technique. - Use serial dilutions - Add stock dropwise to vortexing medium - Pre-warm medium to 37°C rapid_dilution->slow_dilution end Solution Implemented slow_dilution->end high_concentration Concentration may exceed solubility limit. check_concentration->high_concentration Yes check_media_interaction Could there be an interaction with media components? check_concentration->check_media_interaction No determine_solubility Action: Determine kinetic solubility. - Perform a solubility assay - Test a range of concentrations high_concentration->determine_solubility determine_solubility->end media_interaction Possible interaction with salts, proteins, or other components. check_media_interaction->media_interaction Possible test_simple_buffer Action: Test solubility in a simpler buffer. - e.g., Phosphate-Buffered Saline (PBS) media_interaction->test_simple_buffer test_simple_buffer->end

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for preparing this compound for cell culture experiments, highlighting critical points to avoid insolubility.

Datiscin_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Heat (37°C) add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store prewarm_media Pre-warm Cell Culture Medium (37°C) store->prewarm_media Use one aliquot to avoid freeze-thaw serial_dilute Perform Serial Dilution (Recommended) prewarm_media->serial_dilute add_to_culture Add to Final Cell Culture Volume serial_dilute->add_to_culture vehicle_control Prepare Vehicle Control (Medium + same % DMSO) add_to_culture->vehicle_control experiment experiment add_to_culture->experiment Proceed with Experiment

References

Optimizing Datiscin Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Datiscin concentration for their in vitro experiments. As specific quantitative data for this compound is limited in publicly available literature, this guide will use Quercetin, a structurally similar and well-studied flavonoid, as a representative compound to provide concrete examples and protocols. Researchers should adapt these guidelines and empirically determine the optimal conditions for this compound in their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in in vitro cytotoxicity assays?

A1: For initial range-finding experiments with a new compound like this compound, it is advisable to test a broad concentration range. Based on studies with the similar flavonoid Quercetin, a starting range of 1 µM to 100 µM is recommended. This range typically encompasses the concentrations at which many flavonoids exhibit biological activity, including anti-proliferative and pro-apoptotic effects. For example, Quercetin has been shown to inhibit the viability of HepG2 cells with IC50 values in the range of 20-40 µM depending on the incubation time[1].

Q2: How does the choice of cell line affect the optimal this compound concentration?

A2: The optimal concentration of this compound will be highly dependent on the specific cancer cell line being used. Different cell lines exhibit varying sensitivities to anti-cancer agents due to their unique genetic and molecular profiles. For instance, the expression levels of target proteins and the status of signaling pathways (e.g., p53) can significantly influence a cell's response to a drug. It is crucial to perform a dose-response analysis for each new cell line to determine the effective concentration range.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound, like many flavonoids, has poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. A stock solution of 10-20 mM in DMSO is typically achievable. It is critical to ensure the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time will depend on the specific assay and the biological question being addressed. For cell viability assays, such as the MTT assay, incubation times of 24, 48, and 72 hours are commonly used to assess both short-term and long-term effects on cell proliferation. For mechanism-of-action studies, such as apoptosis assays or western blotting for signaling pathway modulation, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate to capture early cellular responses.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. - The concentration of this compound exceeds its solubility in the medium.- The final DMSO concentration is too low to maintain solubility.- Interaction with components in the serum.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells (typically <0.5%).- Prepare this compound dilutions in serum-free media before adding to cells, or reduce the serum concentration if experimentally feasible.[2][3]
High variability in cell viability assay results. - Uneven cell seeding.- Inconsistent this compound concentration across wells.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Prepare a master mix of the this compound-containing medium to add to the wells.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
No significant effect of this compound on cell viability. - The concentration range tested is too low.- The incubation time is too short.- The cell line is resistant to this compound.- Test a higher concentration range (e.g., up to 200 µM).- Increase the incubation time (e.g., up to 72 hours).- Consider using a different cell line or a positive control to ensure the assay is working correctly.
Inconsistent results in Western blot analysis. - Poor protein extraction.- Suboptimal antibody concentration.- Issues with protein transfer.- Use a suitable lysis buffer with protease and phosphatase inhibitors.- Titrate the primary and secondary antibodies to determine the optimal dilution.- Verify protein transfer by staining the membrane with Ponceau S.

Quantitative Data Summary

The following table summarizes the IC50 values for the representative flavonoid, Quercetin, in a human liver cancer cell line. This data can serve as a reference point for designing experiments with this compound.

Compound Cell Line Assay Incubation Time IC50 (µM) Reference
QuercetinHepG2Cell Viability24 h~40[1]
QuercetinHepG2Cell Viability48 h~30[1]
QuercetinHepG2Cell Viability72 h~20[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5][6]

Apoptosis Assay (Annexin V/PI Staining)

This protocol allows for the detection of apoptotic and necrotic cells by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the selected time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation of proteins involved in specific signaling pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8][9][10]

Visualizations

This compound Experimental Workflow

Datiscin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Stock Solution Stock Solution Dose-Response Dose-Response Stock Solution->Dose-Response Dilution Cell Seeding Cell Seeding Cell Seeding->Dose-Response Treatment Viability (MTT) Viability (MTT) Dose-Response->Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) Dose-Response->Apoptosis (Annexin V) Western Blot Western Blot Dose-Response->Western Blot IC50 Determination IC50 Determination Viability (MTT)->IC50 Determination Pathway Analysis Pathway Analysis Apoptosis (Annexin V)->Pathway Analysis Western Blot->Pathway Analysis

Caption: A typical experimental workflow for evaluating the in vitro effects of this compound.

Troubleshooting Logic for this compound Precipitation

Precipitation_Troubleshooting start Precipitate Observed in Culture check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso Increase DMSO to 0.1-0.5% (check cell tolerance) check_dmso->increase_dmso Yes check_conc Is this compound concentration high? check_dmso->check_conc No no_precipitate No Precipitate increase_dmso->no_precipitate lower_conc Lower this compound concentration check_conc->lower_conc Yes check_serum Prepare dilutions in serum-free medium check_conc->check_serum No lower_conc->no_precipitate check_serum->no_precipitate

Caption: A logical guide to troubleshooting this compound precipitation in cell culture.

Potential Signaling Pathway Modulated by Flavonoids

Flavonoid_Signaling cluster_pathway p53-Mediated Apoptosis Pathway This compound This compound (Flavonoid) p53 p53 (Tumor Suppressor) This compound->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified diagram of the p53 signaling pathway, a potential target for flavonoids like this compound.

References

Preventing Datiscin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Datiscin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a flavonoid glycoside, a naturally occurring compound found in plants such as Datisca glomerata. Its chemical formula is C27H30O15. Flavonoids are known for their potential pharmacological activities, including antioxidant and anti-inflammatory effects. Like many natural products, the stability of this compound can be influenced by its handling and storage conditions.

Q2: How should I store this compound powder and stock solutions to minimize degradation?

For solid this compound, it is recommended to store it at temperatures below +8°C in a dry, dark environment.[1] Once in solution, it is best to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[2][3] As a general guideline for similar compounds, stock solutions in DMSO may be stable for up to a month at -20°C.[2]

Q3: In which solvents is this compound soluble?

This compound is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[4] However, its aqueous solubility is generally low.[5] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.

Troubleshooting Guides

Issue: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer.

Possible Cause 1: Low Aqueous Solubility. this compound, like many flavonoids, has limited solubility in water. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the this compound may precipitate out if its concentration exceeds its solubility limit in the final solution. This is a common phenomenon known as "solvent-shifting" precipitation.[6]

Troubleshooting Steps:

  • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 20) or a co-solvent (e.g., ethanol) in your final buffer can help to increase the solubility. However, you must first validate that these additives do not interfere with your experimental assay.[6]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent.[7] Experimenting with slight adjustments to the buffer pH (if your experimental parameters allow) may improve solubility.

Possible Cause 2: Final DMSO Concentration is Too High. While DMSO aids in initial dissolution, high final concentrations in cell-based assays can be toxic to cells. As a general rule, the final DMSO concentration should be kept below 0.5% (v/v), and ideally at or below 0.1%.[6]

Troubleshooting Steps:

  • Prepare a More Concentrated Stock: By preparing a more concentrated stock solution in DMSO, a smaller volume is needed for dilution, which helps in keeping the final DMSO concentration within a safe range for your cells.

  • Perform a Vehicle Control: Always include a control group in your experiment that is treated with the same final concentration of DMSO as your this compound-treated group to account for any solvent-induced effects.

Data on this compound Stability

FactorConditionExpected Effect on this compound StabilityGeneral Recommendations
pH Acidic (pH < 4)Generally more stable.[7][8]Use buffers in the acidic to neutral range where possible.
Neutral (pH 7)Stability may decrease compared to acidic conditions.Buffer choice is critical; test stability in your specific medium.
Alkaline (pH > 8)Significant and rapid degradation is likely.[9]Avoid alkaline conditions during experiments and storage.
Temperature Refrigerated (4°C)Optimal for short- to medium-term storage of solutions.[10]Store stock and working solutions at 4°C when not in immediate use.
Room Temperature (25°C)Increased rate of degradation compared to refrigeration.[10]Minimize the time solutions are kept at room temperature.
Elevated (>37°C)Accelerated degradation.[8][10]Avoid exposing this compound solutions to high temperatures.
Light Light ExposureCan induce photodegradation.[7][8]Protect solutions from light by using amber vials or covering with foil.
Oxygen Presence of OxygenCan lead to oxidative degradation.[11]Degas solvents if possible and store solutions in tightly sealed containers.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[12][13][14] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or DMSO (for stock solution)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.[13]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature and at an elevated temperature (e.g., 40°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.[13]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep the mixture at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.[14]

  • Thermal Degradation:

    • Place the solid this compound powder and an aliquot of the stock solution in an oven at a controlled high temperature (e.g., 70°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid this compound powder and an aliquot of the stock solution to UV and visible light in a photostability chamber.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze samples at various time points.

  • Analysis:

    • Analyze all samples by a suitable HPLC or UPLC-MS method to separate and identify the parent compound and any degradation products.[15][16][17][18]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_troubleshooting Troubleshooting cluster_analysis Experimental Analysis start This compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock working Dilute to Working Concentration in Aqueous Buffer stock->working precipitate Precipitation Observed? working->precipitate adjust_conc Lower Final Concentration precipitate->adjust_conc Yes adjust_dmso Optimize DMSO % precipitate->adjust_dmso Yes adjust_ph Adjust Buffer pH precipitate->adjust_ph Yes assay Perform Experiment (e.g., Cell-based Assay) precipitate->assay No data Data Acquisition assay->data

Figure 1. Experimental workflow for preparing and using this compound solutions.

anti_inflammatory_pathway cluster_nucleus Nucleus This compound This compound ikk IKK Complex This compound->ikk Inhibits nfkb NF-κB (p65/p50) This compound->nfkb Inhibits translocation lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 traf6->ikk ikb IκBα ikk->ikb phosphorylates (degradation) nfkb_nuc NF-κB nfkb->nfkb_nuc translocation nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_nuc->cytokines transcription

Figure 2. Plausible anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

anticancer_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt This compound->akt Inhibits phosphorylation mtor mTOR This compound->mtor Inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip3->akt activates akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition leads to

Figure 3. Potential anticancer signaling pathway of this compound via PI3K/Akt/mTOR inhibition.

References

Technical Support Center: Datiscin Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Datiscin precipitation in aqueous buffers during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: this compound precipitates when added to my aqueous buffer.

Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. Follow this guide to troubleshoot and prevent precipitation.

Logical Flow for Troubleshooting this compound Precipitation

Datiscin_Troubleshooting start Start: this compound Precipitation Observed prep_stock Prepare a Concentrated Stock Solution in an Organic Solvent start->prep_stock choose_solvent Select an appropriate organic solvent (e.g., DMSO, Ethanol) prep_stock->choose_solvent dilution Dilute the Stock Solution into the Aqueous Buffer choose_solvent->dilution final_dmso Ensure Final DMSO Concentration is Non-Toxic for the Assay (typically <0.5% for cell-based assays) dilution->final_dmso precipitation_check1 Does precipitation still occur? final_dmso->precipitation_check1 solubility_enhancers Use Solubility Enhancers precipitation_check1->solubility_enhancers Yes success Success: this compound is Solubilized precipitation_check1->success No cyclodextrin Option 1: Cyclodextrins (e.g., HP-β-CD) solubility_enhancers->cyclodextrin surfactant Option 2: Surfactants (e.g., Tween® 80) solubility_enhancers->surfactant adjust_ph Adjust Buffer pH solubility_enhancers->adjust_ph precipitation_check2 Is the issue resolved? cyclodextrin->precipitation_check2 surfactant->precipitation_check2 higher_ph Increase pH of the buffer (flavonoid solubility often increases with pH) adjust_ph->higher_ph higher_ph->precipitation_check2 precipitation_check2->success Yes contact_support Contact Technical Support for Further Assistance precipitation_check2->contact_support No

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

What is the best solvent to prepare a stock solution of this compound?

This compound is readily soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Other options include ethanol, methanol, and pyridine.

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a minimal volume of 100% DMSO to the this compound powder.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. For instance, Datiscetin, a related compound, is soluble in DMSO at 100 mg/mL (requires ultrasonication).

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C to avoid repeated freeze-thaw cycles. It is generally recommended to use the stock solution within two weeks.

What is the maximum concentration of DMSO that is safe for my cell-based experiments?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible.

Final DMSO ConcentrationGeneral Recommendation for Cell Culture
< 0.1% Considered safe for most cell lines with minimal to no cytotoxicity.
0.1% - 0.5% Generally well-tolerated by many robust cell lines.[1]
> 0.5% May induce cytotoxic effects or affect cell function. A vehicle control is crucial at these concentrations.

It is always recommended to perform a preliminary toxicity assay with your specific cell line to determine the maximum tolerable DMSO concentration.

My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

This is a common issue when the final concentration of the poorly soluble compound exceeds its solubility limit in the aqueous buffer, even with a small amount of co-solvent. Here are several strategies to overcome this:

Strategy 1: Optimize the Dilution Process

  • Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of buffer, try adding the stock solution to a smaller volume of buffer first, mixing well, and then bringing it up to the final volume.

  • Stirring: Add the this compound stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

Strategy 2: Utilize Solubility Enhancers

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Experimental Protocol: Using HP-β-CD to Enhance this compound Solubility

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to the desired concentration (e.g., 5-20 mM).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Complexation: Add the this compound stock solution to the HP-β-CD-containing buffer.

  • Equilibration: Stir the mixture at room temperature for a specified period (e.g., 4 hours or overnight) to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter.

B. Surfactants

Non-ionic surfactants like Polysorbate 80 (Tween® 80) can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecules.

SurfactantRecommended Starting ConcentrationNotes
Tween® 80 0.5% - 2% (w/v)Generally effective for increasing flavonoid solubility.[2]
Polysorbate 20 > CMC valueCan also be effective, particularly at concentrations above its critical micelle concentration (CMC).[2]

Experimental Protocol: Using Tween® 80 to Enhance this compound Solubility

  • Prepare Surfactant-Buffer Solution: Add the desired concentration of Tween® 80 to your aqueous buffer and mix until fully dissolved.

  • Prepare this compound Stock: Prepare a concentrated this compound stock solution in a minimal amount of DMSO.

  • Solubilization: Add the this compound stock solution dropwise to the surfactant-containing buffer while stirring.

  • Equilibration: Allow the solution to mix for a period to ensure complete solubilization.

Signaling Pathway: Mechanism of Solubility Enhancement

Solubility_Enhancement cluster_this compound Poorly Soluble this compound cluster_enhancers Solubility Enhancers cluster_complex Solubilized this compound This compound This compound Molecule (Hydrophobic) CD_Complex This compound-Cyclodextrin Inclusion Complex This compound->CD_Complex Encapsulation Micelle_Complex This compound in Surfactant Micelle This compound->Micelle_Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->CD_Complex Surfactant Surfactant Micelle (Hydrophobic Core) Surfactant->Micelle_Complex Aqueous_Buffer Aqueous Buffer CD_Complex->Aqueous_Buffer Disperses in Micelle_Complex->Aqueous_Buffer Disperses in

References

Datiscin interference with common biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Datiscin

Welcome to the technical support center for researchers working with this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential for this compound to interfere with common biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for assay interference?

This compound is a flavonoid, a class of natural compounds known for their potential to interfere with biological assays.[1] Like many flavonoids, this compound's chemical structure, which includes multiple hydroxyl groups, can lead to several issues such as colorimetric interference, antioxidant activity, and non-specific interactions with proteins.[2][3] These properties can generate false-positive or false-negative results, making it crucial to implement proper controls.[4]

Q2: What are the primary mechanisms of this compound interference?

This compound can interfere with assays through several mechanisms:

  • Redox Properties: As an antioxidant, this compound can directly scavenge free radicals or reduce metal ions (e.g., Cu²⁺ to Cu¹⁺), which is the basis for assays like the BCA protein assay and peroxidase-based assays.[3][5] This can lead to inaccurate measurements.

  • Optical Interference: this compound is a colored compound and can absorb light in the visible spectrum, potentially interfering with absorbance-based assays. It may also possess fluorescent properties that can affect fluorescence-based readouts.[4]

  • Protein Interaction: this compound can non-specifically bind to proteins, including enzymes, which may either inhibit or, in some cases, activate them, leading to misleading results in enzyme activity assays.[2][3]

  • Aggregation: Some flavonoids can form aggregates in solution, which can sequester assay reagents or proteins, leading to non-specific inhibition.[4]

Q3: Which common assays are most likely to be affected by this compound?

Based on the known properties of flavonoids, the following assays are at high risk for interference by this compound:

  • Protein Quantification Assays: Particularly those based on copper reduction, such as the Bicinchoninic acid (BCA) and Lowry assays.[3]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Especially those that use a peroxidase-based detection system.[6]

  • Cell Viability Assays: Assays like the MTT assay can be affected by the reducing properties of flavonoids.[7]

  • Reporter Gene Assays: Luciferase-based assays are known to be inhibited by a significant number of small molecules, including flavonoids.[4][8]

  • Kinase Inhibition Assays: this compound may show non-specific inhibition.[9][10]

  • Antioxidant Capacity Assays: While this compound is a true antioxidant, its presence can interfere with the accurate measurement of other antioxidants in a sample.[5][11]

  • Reactive Oxygen Species (ROS) Assays: this compound's radical-scavenging properties can directly quench ROS, leading to an underestimation of cellular ROS levels.[12]

Troubleshooting Guides by Assay Type

Protein Quantification Assays (BCA, Lowry)

Issue: Protein concentration appears significantly overestimated.

Cause: Flavonoids like this compound can reduce Cu²⁺ to Cu¹⁺, the same reaction that proteins induce in these assays.[3] This leads to a stronger colorimetric signal that is not proportional to the actual protein concentration. The interference is more pronounced at higher flavonoid concentrations (>5 µM) and lower protein concentrations (25-250 µg/ml).[2][3]

Quantitative Impact of Flavonoid Interference on Protein Assays

Flavonoid (Example) Concentration Protein Conc. Approximate Overestimation
Quercetin 10 µM 125 µg/ml ~390%[3]
Quercetin 10 µM 500 µg/ml ~96%[3]

| Quercetin | 1 µM | 125 µg/ml | ~150%[3] |

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare a sample with this compound in the assay buffer without any protein. If you observe a signal, it confirms interference.

  • Use an Alternative Assay: Consider using a dye-binding assay like the Bradford assay, which is generally less susceptible to reducing agents.

  • Protein Precipitation: Remove the interfering compound by precipitating the protein.[2][3]

Protocol: Acetone Precipitation to Remove Interfering Flavonoids

  • To your protein sample containing this compound, add four times the sample volume of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the protein.

  • Carefully decant the supernatant containing the this compound.

  • Allow the protein pellet to air-dry briefly to remove residual acetone.

  • Resuspend the protein pellet in a suitable buffer for your downstream application or for quantification with the BCA assay.

Peroxidase-Based Enzymatic Assays (ELISA, FFA, and Triglyceride Kits)

Issue: Falsely low levels of free fatty acids (FFA), triglycerides (TG), or other analytes are detected.

Cause: Many commercial kits for measuring metabolites like FFA and TG rely on a final detection step involving horseradish peroxidase (HRP). Flavonoids are known inhibitors of peroxidase activity, which leads to reduced color formation and an underestimation of the analyte.[6]

Troubleshooting Steps:

  • Assess Peroxidase Inhibition: Test this compound directly against the peroxidase enzyme used in your assay to confirm inhibitory activity.

  • Use Alternative Detection Methods: If possible, switch to an assay with a different detection principle that does not rely on peroxidase. For FFA and TG, methods like LC-MS or gas chromatography are reliable alternatives.[6]

  • Sample Dilution: If the this compound concentration is low, diluting the sample may reduce the interference to an acceptable level, but this will also dilute your analyte.

Cell Viability Assays (e.g., MTT)

Issue: Inconsistent or unexpected changes in cell viability readings.

Cause: Flavonoids can interfere with MTT assays by directly reducing the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity, leading to a false-positive signal for cell viability.[7] Conversely, they can also interfere with cellular metabolic enzymes, which could lead to either an over- or underestimation of viability.

Troubleshooting Steps:

  • Cell-Free Control: Incubate this compound with the MTT reagent in cell-free media to see if it directly reduces the dye.

  • Use an Orthogonal Assay: Confirm your results with a non-enzymatic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).[8]

Luciferase Reporter Assays

Issue: Apparent inhibition of the reporter signal that is not related to the biological target.

Cause: Firefly luciferase, a common reporter enzyme, is known to be inhibited by many small molecules.[4][8] This can be mistaken for a true biological effect on the pathway being studied.

Troubleshooting Steps:

  • Promoter-Swapped Counterscreen: Use a control cell line where the luciferase reporter is driven by a different, constitutive promoter. If this compound inhibits the signal in both the primary assay and the counterscreen, the effect is likely due to direct luciferase inhibition.[8]

  • Use a Different Reporter: If available, use an orthogonal assay with a different reporter system (e.g., β-galactosidase or a fluorescent protein) to confirm the biological activity.[8]

Visual Troubleshooting Guides

Below are diagrams to help visualize potential sources of interference and guide your troubleshooting process.

G cluster_assay Biological Assay Workflow cluster_interference Potential Interference Points start Start Assay sample Sample with this compound start->sample reagent Assay Reagent (e.g., Enzyme, Dye) sample->reagent Interaction signal Signal Generation (Color, Light, Fluorescence) reagent->signal interference1 This compound directly reacts with reagent reagent->interference1 interference3 This compound inhibits enzyme in reagent reagent->interference3 readout Measure Readout signal->readout interference2 This compound absorbs light at readout wavelength signal->interference2

Caption: Points of this compound interference in a typical assay workflow.

Troubleshooting_Flowchart start Unexpected Result with this compound control_check Did you run a 'this compound-only' control? start->control_check run_control Run control sample (this compound, no analyte) control_check->run_control No signal_present Is a signal present in the control? control_check->signal_present Yes run_control->signal_present interference_confirmed Interference Confirmed: - Direct reaction - Optical interference signal_present->interference_confirmed Yes no_signal No signal in control. Consider other issues. signal_present->no_signal No mitigation Mitigation Strategies: 1. Use orthogonal assay 2. Remove this compound (e.g., precipitation) 3. Adjust protocol interference_confirmed->mitigation

Caption: A decision tree for troubleshooting this compound interference.

References

Datiscin experimental artifacts and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Datiscin Experimental Support Center

Welcome to the technical support center for this compound-related experimental work. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts and challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary experimental applications?

A1: this compound is a flavonoid glycoside, a type of natural product found in various plants. In research, it is often investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its mechanism of action is a subject of ongoing research, but like other flavonoids, it is known to interact with various cellular signaling pathways.

Q2: My dose-response curve for this compound is inconsistent across replicate experiments. What could be the cause?

A2: Inconsistent dose-response curves are a common issue with natural products like this compound. The primary culprits are often poor solubility and compound instability. At higher concentrations, this compound may precipitate out of your cell culture medium or assay buffer, leading to lower-than-expected effective concentrations. Additionally, the compound might degrade over the time course of your experiment.

Q3: I am observing significant activity in my control (vehicle-only) wells in a fluorescence-based assay. Could this compound be interfering?

A3: Yes, this is a strong possibility. Flavonoids are known to interfere with optical detection methods. This compound may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to false-positive signals. It is crucial to run proper controls to test for this interference.

Q4: I'm using a luciferase reporter assay and seeing inhibition of the luciferase enzyme itself. Is this a known issue?

A4: Yes, many small molecules, including certain flavonoids, can directly inhibit reporter enzymes like firefly luciferase.[1][2] This is a classic artifact that can be misinterpreted as a true biological effect on your promoter of interest. It is essential to perform a counter-screen to rule out direct inhibition of the reporter enzyme.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Solubility and Compound Aggregation
  • Question: I've dissolved this compound in DMSO for my stock solution, but I see precipitation when I dilute it into my aqueous assay buffer. How can I solve this?

  • Answer: This is a common solubility issue. While DMSO is an effective solvent for initial stock preparation, the "carryover" into aqueous solutions can be problematic.

    • Mitigation Strategies:

      • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to prevent precipitation.

      • Use Pluronic F-127: This non-ionic surfactant can help maintain the solubility of hydrophobic compounds in aqueous solutions.

      • Sonication: Gentle sonication of your final diluted solutions can help break up small aggregates.[3]

      • Solubility Testing: Perform a formal solubility test before beginning your main experiments to determine the maximum soluble concentration of this compound in your specific buffer or medium.

Issue 2: Interference with Colorimetric and Fluorometric Assays
  • Question: My results from a colorimetric cell viability assay (e.g., MTT, XTT) suggest high cytotoxicity, but microscopy shows healthy cells. What's happening?

  • Answer: this compound, like other phenolic compounds, has redox properties that can interfere with the chemistry of tetrazolium-based assays. It may directly reduce the assay reagent, leading to a false-positive signal for cell death or metabolic activity.[1]

    • Mitigation Protocol: Assay Interference Check

      • Prepare your this compound dilutions as you would for your experiment.

      • In a cell-free system (i.e., wells containing only your assay medium and buffer), add the this compound dilutions.

      • Add the colorimetric or fluorometric reagent (e.g., MTT, AlamarBlue).

      • Incubate for the same period as your cellular experiment.

      • Measure the absorbance or fluorescence. A significant signal in the absence of cells indicates direct interference.

Issue 3: Chemical Reactivity and Instability
  • Question: I suspect my this compound is degrading during my long-term (24-48h) cell culture experiment. How can I confirm this and prevent it?

  • Answer: Flavonoids can be unstable in solution, particularly at physiological pH and temperature, and can be susceptible to oxidation.[4]

    • Mitigation Strategies:

      • Stability Assessment: Use HPLC or LC-MS to quantify the concentration of this compound in your culture medium at the beginning (T=0) and end (e.g., T=24h, T=48h) of your experiment. A significant decrease indicates degradation.

      • Fresh Preparation: Always prepare fresh dilutions of this compound from a frozen stock immediately before use.[3]

      • Minimize Light Exposure: Protect your solutions from light, as flavonoids can be light-sensitive.

      • Consider Antioxidants: If appropriate for your experimental system, the inclusion of a mild antioxidant in the medium could be tested, though this may also interfere with your experiment.

Quantitative Data Summary

The following table summarizes potential sources of error and their quantitative impact, based on general findings for natural products in high-throughput screening.

Artifact Source Potential Quantitative Effect Recommended QC Threshold Reference
Solvent Carryover (DMSO) Variable; can cause >50% inhibition at >1% final concentration< 0.5% final concentrationGeneral Best Practice
Assay Interference (Fluorescence) Can increase background signal by 2 to 10-foldSignal in compound-only control should be <10% of the positive control signal[1]
Compound Aggregation Highly variable; can lead to complete, non-specific inhibitionN/A (mitigate through solubility optimization)[1]
Luciferase Inhibition Can cause >90% signal reductionTest in a direct luciferase inhibition assay[2]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol helps determine if this compound is forming aggregates at your working concentrations.

  • Preparation: Prepare this compound at your highest working concentration in the exact same buffer or medium used for your experiment. Include a vehicle-only control (e.g., buffer with DMSO).

  • Instrumentation: Allow the DLS instrument to warm up and equilibrate as per the manufacturer's instructions.

  • Measurement:

    • Filter your samples through a 0.22 µm filter to remove dust.

    • Place the sample in a clean cuvette.

    • Perform DLS measurements to determine the particle size distribution.

  • Interpretation: The presence of particles with a hydrodynamic radius >100 nm is indicative of compound aggregation. The vehicle control should show no significant particulate matter.

Protocol 2: Counter-Screen for Luciferase Inhibition

This protocol is essential if you are using a luciferase-based reporter assay.

  • Reagents:

    • Purified, recombinant luciferase enzyme.

    • Luciferin substrate and ATP buffer.

    • This compound dilutions.

    • Known luciferase inhibitor (positive control).

  • Procedure:

    • In a white, opaque 96-well plate, add the purified luciferase enzyme to the assay buffer.

    • Add your this compound dilutions and controls to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add the luciferin substrate.

    • Immediately measure luminescence using a plate reader.

  • Interpretation: A dose-dependent decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Visualizations

Workflow for Identifying and Mitigating Artifacts

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Artifact Investigation cluster_2 Phase 3: Mitigation & Re-evaluation A Initial Experiment with this compound B Unexpected or Inconsistent Result A->B C Solubility & Aggregation Check (DLS) B->C Investigate Cause D Assay Interference Check (Cell-Free Assay) B->D Investigate Cause E Compound Stability Check (HPLC/LC-MS) B->E Investigate Cause F Optimize Solvent/Buffer (e.g., add surfactant) C->F G Use Orthogonal Assay (Different detection method) D->G H Adjust Experiment Duration & Prepare Fresh Solutions E->H I Re-run Experiment with Controls F->I G->I H->I J Valid Data I->J Consistent Result

Caption: A workflow for troubleshooting experimental artifacts with this compound.

Decision Tree for Assay Interference

G start Is your assay colorimetric or fluorescent? run_cell_free Run cell-free control with this compound start->run_cell_free Yes low_risk Lower risk, but still consider other artifacts. start->low_risk No yes_node Yes no_node No signal_present Is a signal generated in the absence of cells? run_cell_free->signal_present interference High risk of artifact. Select orthogonal assay. signal_present->interference Yes no_interference Interference is unlikely. Proceed with caution. signal_present->no_interference No

References

Optimizing HPLC Parameters for Datiscin Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Datiscin. This guide includes detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: A good starting point for this compound separation is a reversed-phase HPLC method. This compound is a flavonoid glycoside, and these compounds are well-suited for separation on a C18 column.[1][2] A gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol is typically effective.

Q2: What is the typical chemical structure of this compound and how does it affect separation?

A2: this compound is the 3-O-rutinoside of the flavonol datiscetin.[3][4] Its structure consists of a polar glycoside (rutinose) attached to a less polar aglycone (datiscetin). This amphipathic nature makes reversed-phase chromatography an ideal separation technique, where the aglycone interacts with the nonpolar stationary phase and the glycoside portion interacts with the polar mobile phase. The specific structure of this compound is C27H30O15.[3][4][5]

Q3: At what wavelength should I detect this compound?

A3: Flavonoids typically have strong UV absorbance. For this compound and similar flavonols, detection is commonly performed at wavelengths between 255 nm and 370 nm.[1][6][7][8] A photodiode array (PDA) detector is highly recommended to obtain the full UV spectrum, which can aid in peak identification and purity assessment.[1] The optimal wavelength can be determined by obtaining a UV spectrum of a this compound standard.

Experimental Protocols

A detailed methodology for the separation of this compound is provided below. This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Sample Preparation:

Extracts from plant material, such as Datisca cannabina, can be prepared by maceration or sonication with a suitable solvent like methanol or ethanol. The extract should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[6][8]

HPLC Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient Program Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient could be 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 255 nm or monitor with a PDA detector from 200-400 nm
Injection Volume 10-20 µL

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem: Poor Peak Resolution or Co-elution

  • Question: My this compound peak is not well-separated from other components in my sample. How can I improve the resolution?

  • Answer:

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks. Try decreasing the rate of change of the organic solvent percentage in your gradient program.

    • Change the Organic Solvent: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation and may improve resolution.

    • Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can suppress the ionization of phenolic hydroxyl groups in flavonoids, leading to sharper peaks and better resolution.[9]

    • Lower the Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the analysis time.[7]

    • Try a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with smaller particle size (e.g., 3 µm or sub-2 µm) can provide higher efficiency and better resolution.

Problem: Peak Tailing

  • Question: The this compound peak in my chromatogram has a tail. What could be the cause and how do I fix it?

  • Answer: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors:

    • Secondary Interactions: The hydroxyl groups on flavonoids can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[10][11]

      • Solution: Operate at a lower pH (e.g., with 0.1% formic acid or TFA in the mobile phase) to suppress the ionization of silanols.[10] Using a highly end-capped column can also minimize these interactions.[11]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Try diluting your sample or injecting a smaller volume.

    • Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase can cause peak tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]

Problem: Baseline Noise or Drift

  • Question: I am observing significant noise or drift in my baseline during the gradient elution. What should I do?

  • Answer: Baseline issues in gradient elution are often related to the mobile phase or the detector.

    • Mobile Phase In-line Mixing: Ensure your HPLC system has a mixer, or that the mobile phases are adequately mixed before reaching the detector, as incomplete mixing can cause noise.[13]

    • Contaminated Solvents: Impurities in the mobile phase, especially in the aqueous component, can lead to a noisy baseline, particularly during a gradient.

      • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase can also help.[6][14]

    • Detector Lamp Fluctuation: An aging detector lamp can cause baseline drift.

      • Solution: Check the lamp's energy output and replace it if necessary.

    • Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature. Using a column oven is recommended.[15]

Visualizing the Workflow and Troubleshooting Logic

To further assist in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Material (Datisca cannabina) extraction Solvent Extraction (Methanol/Ethanol) sample->extraction filtration Filtration (0.45 µm filter) extraction->filtration injection Inject Sample onto HPLC filtration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV/PDA Detection (255 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_noise Baseline Noise start Problem with Chromatogram res_q1 Optimize Gradient? start->res_q1 Resolution tail_q1 Adjust pH? start->tail_q1 Tailing noise_q1 Check Solvents? start->noise_q1 Noise res_a1 Try Shallower Gradient res_q1->res_a1 res_q2 Change Solvent? res_a1->res_q2 res_a2 Switch Acetonitrile/Methanol res_q2->res_a2 tail_a1 Add 0.1% Formic Acid tail_q1->tail_a1 tail_q2 Overloading? tail_a1->tail_q2 tail_a2 Dilute Sample tail_q2->tail_a2 noise_a1 Use Fresh HPLC-Grade Solvents noise_q1->noise_a1 noise_q2 Degas Mobile Phase? noise_a1->noise_q2 noise_a2 Degas Solvents noise_q2->noise_a2

Caption: Troubleshooting decision tree for HPLC analysis.

References

Frequently Asked Questions (FAQs) and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Datiscin Antioxidant Assays. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals address inconsistencies in their experimental results.

This section addresses common problems encountered when measuring the antioxidant capacity of this compound.

Question 1: Why am I seeing highly variable or inconsistent IC50 values for this compound in my DPPH or ABTS assays?

Answer: Inconsistent results in radical scavenging assays like DPPH and ABTS can stem from several factors related to the compound's stability, reaction kinetics, and the experimental setup.

  • This compound Stability: this compound, like many flavonoids, can be unstable in certain solvents or pH conditions. Its degradation over time can lead to reduced antioxidant activity. Ensure your stock solutions are freshly prepared and protected from light and high temperatures.[1][2] Consider performing a time-course stability study of your this compound solution by measuring its absorbance or activity at different time points.

  • Reaction Kinetics: The reaction between this compound and radicals like DPPH or ABTS may not reach its endpoint within the standard incubation time (e.g., 30 minutes).[3][4] Some flavonoids exhibit biphasic reaction patterns with a fast initial phase followed by a slower, prolonged reaction.[3] To address this, try measuring absorbance at multiple time points (e.g., 30, 60, 90 minutes) to determine if the reaction has reached a plateau.

  • Solvent Choice: The type of solvent used to dissolve this compound and the DPPH/ABTS radical can significantly impact the results.[4] Ensure this compound is fully dissolved. If solubility is an issue, a small amount of a co-solvent like DMSO may be used, but be sure to include it in your blank and control wells as it can have its own radical scavenging activity.

  • pH Sensitivity: The antioxidant capacity of flavonoids can be pH-dependent. The ABTS assay, in particular, can be sensitive to the pH of the reaction medium.[1][3][5] Ensure your buffers are correctly prepared and that the final pH of the reaction mixture is controlled and consistent across all wells.

Question 2: My this compound sample shows antioxidant activity in the ABTS assay but very little or no activity in the DPPH assay. Why is this happening?

Answer: This is a common discrepancy and often relates to the different chemical nature of the two radicals and their reaction mechanisms.

  • Steric Hindrance: The DPPH radical has significant steric hindrance around its radical nitrogen atom, which can limit the access of larger antioxidant molecules.[6][7] The ABTS radical cation is more accessible and less prone to steric hindrance, allowing it to react with a broader range of antioxidants.[7] this compound's molecular structure may favor interaction with the ABTS radical.

  • Reaction Mechanism: Antioxidant assays can be broadly categorized as Hydrogen Atom Transfer (HAT) based or Single Electron Transfer (SET) based. While DPPH and ABTS assays have mixed mechanisms, ABTS is more responsive to both HAT and SET mechanisms, whereas DPPH reactions are less HAT-dominant.[7] this compound's antioxidant action may proceed through a pathway more readily detected by the ABTS radical.

  • Solvent and pH: As mentioned, DPPH is typically used in an organic solvent like methanol or ethanol, while ABTS can be used in both aqueous and organic media.[8][9] This difference in the reaction environment can influence the reactivity of this compound.

Question 3: In the FRAP assay, I'm getting unexpectedly high (or low) readings that don't correlate with my other antioxidant assays. What could be the cause?

Answer: The FRAP (Ferric Reducing Antioxidant Power) assay is based on a different principle than radical scavenging assays, which can lead to different results.

  • Pro-oxidant Activity: Flavonoids, including this compound, can act as pro-oxidants in the presence of transition metal ions like the ferric iron (Fe³⁺) used in the FRAP assay.[10][11] this compound might chelate the iron or participate in Fenton-like reactions, leading to results that do not reflect its radical scavenging ability.[11] This pro-oxidant effect is a known characteristic of certain polyphenolic structures.[10][12][13]

  • Assay pH: The FRAP assay is conducted under acidic conditions (pH 3.6), which is necessary to keep the iron soluble.[14] The reducing capacity of this compound may be significantly different at this low pH compared to the near-neutral pH of other assays.

  • Interference: If your this compound sample is colored, it may interfere with the absorbance reading at 593 nm. Always run a proper sample blank containing the sample and the FRAP reagent without the ferric chloride to correct for this.[15]

Question 4: What are the best practices for preparing reagents and samples to ensure reproducibility?

Answer: Strict adherence to preparation protocols is critical for consistent results.

  • Fresh Reagents: Always prepare radical solutions (DPPH and ABTS) fresh daily and store them in the dark to prevent degradation.[16][17][18] The working DPPH solution should have a specific absorbance value at its λmax (~517 nm) before starting the experiment; adjust the concentration if needed.[16][18] For the ABTS assay, the radical cation is generated over 12-16 hours in the dark.[19][20][21]

  • Light Sensitivity: The DPPH radical is particularly sensitive to light.[6] All incubation steps involving DPPH should be performed in the dark.

  • Accurate Pipetting: Use calibrated pipettes and ensure thorough mixing of reagents in each well. Avoid introducing bubbles.[17]

  • Controls: Always include a positive control (e.g., Trolox, Ascorbic Acid) to validate that the assay is working correctly and a blank (solvent only) to zero the spectrophotometer.[16][22]

Troubleshooting and Experimental Workflows

Use the following diagrams to guide your troubleshooting process and experimental setup.

G start Inconsistent this compound Antioxidant Results q1 Are results variable within the same assay (e.g., DPPH)? start->q1 q2 Do results differ significantly between assays (e.g., DPPH vs. ABTS)? start->q2 q3 Are FRAP results anomalous? start->q3 sol1 Check Compound & Reagents: 1. Prepare fresh this compound/radical solutions. 2. Protect from light during incubation. 3. Verify solvent compatibility & solubility. q1->sol1 Yes sol2 Verify Assay Kinetics: 1. Extend incubation time. 2. Perform kinetic readings to find reaction endpoint. q1->sol2 Yes sol3 Consider Assay Chemistry: 1. Steric Hindrance: DPPH is bulkier than ABTS. 2. Mechanism: this compound may favor SET (ABTS) over mixed HAT/SET (DPPH). q2->sol3 Yes sol4 Investigate Pro-oxidant Effects: 1. Flavonoids can chelate or reduce Fe³⁺. 2. Low pH of FRAP alters reactivity. 3. Run appropriate sample blanks. q3->sol4 Yes end_node Consistent Results sol1->end_node sol2->end_node sol3->end_node sol4->end_node G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Fresh Reagents (e.g., DPPH, ABTS•⁺) setup Pipette Reagents, Blanks, Controls & Samples into Plate prep_reagent->setup prep_sample Prepare this compound Dilutions & Positive Control (Trolox) prep_sample->setup incubate Incubate in Dark (Specified Time & Temp) setup->incubate measure Read Absorbance at λmax incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate G This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Antioxidant Effect (Radical Scavenging) fe2 Fe²⁺ (active) This compound->fe2 Pro-oxidant Effect (Metal Reduction) stable_mol Stable Molecules ros->stable_mol Neutralized by This compound fe3 Fe³⁺ (inactive) fe3->fe2 Reduced by This compound oh_radical Hydroxyl Radical (•OH) (Highly Damaging) fe2->oh_radical Fenton Reaction h2o2 H₂O₂ h2o2->oh_radical

References

Validation & Comparative

Datiscin vs. Quercetin: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Datiscin (as its active aglycone, Datiscetin) and Quercetin, two flavonoid compounds with recognized therapeutic potential. Flavonoids are a class of polyphenolic compounds widely distributed in plants and are known for their antioxidant and anti-inflammatory activities. While Quercetin is one of the most extensively studied flavonoids, Datiscetin, the aglycone of this compound, also demonstrates significant anti-inflammatory effects. This comparison focuses on their respective abilities to modulate key inflammatory mediators and intracellular signaling pathways, supported by experimental data from in vitro studies.

Comparison of Inhibitory Effects on Inflammatory Mediators

The anti-inflammatory potential of a compound is often quantified by its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Table 1: Quantitative Comparison of Datiscetin and Quercetin on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

MediatorCompoundConcentration% InhibitionIC₅₀ (µM)
Nitric Oxide (NO) Datiscetin10 µM~55%8.9
20 µM~85%
Quercetin25 µMSignificant Inhibition14.8 - 27
50 µMSignificant Inhibition
TNF-α Datiscetin10 µM~40%12.1
20 µM~65%
Quercetin10 µM~26% InhibitionNot specified
50 µM~39% Inhibition
IL-6 Datiscetin10 µM~45%10.8
20 µM~70%
Quercetin25 µMSignificant InhibitionNot specified
50 µMSignificant Inhibition

Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison of absolute values should be made with caution. IC₅₀ represents the half maximal inhibitory concentration.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Both Datiscetin and Quercetin exert their anti-inflammatory effects by intervening in critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.

Both Datiscetin and Quercetin have been shown to suppress this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the active p65 subunit.

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88/TRAF6 IkBa IκBα IKK->IkBa Phosphorylation pIkBa p-IκBα (Degradation) IkBa->pIkBa NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex Sequesters NFkB_active NF-κB (p65/p50) pIkBa->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Inflammation Transcription Inhibit_D Datiscetin Inhibit_D->IkBa Inhibits Phosphorylation Inhibit_D->NFkB_active Inhibits Translocation Inhibit_Q Quercetin Inhibit_Q->IkBa Inhibits Phosphorylation Inhibit_Q->NFkB_active Inhibits Translocation

Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which then activate transcription factors (like AP-1) that contribute to the expression of inflammatory genes.

Experimental evidence shows that both Datiscetin and Quercetin can significantly reduce the LPS-induced phosphorylation of p38, ERK, and JNK, thereby dampening the inflammatory response.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK36 MKK3/6 TAK1->MKK36 MEK12 MEK1/2 TAK1->MEK12 MKK47 MKK4/7 TAK1->MKK47 p38 p38 MKK36->p38 Phosphorylation ERK ERK1/2 MEK12->ERK Phosphorylation JNK JNK MKK47->JNK Phosphorylation Inflammation Pro-inflammatory Gene Expression p38->Inflammation ERK->Inflammation JNK->Inflammation Inhibit_D Datiscetin Inhibit_D->p38 Inhibits Phosphorylation Inhibit_D->ERK Inhibit_D->JNK Inhibit_Q Quercetin Inhibit_Q->p38 Inhibits Phosphorylation Inhibit_Q->ERK Inhibit_Q->JNK

Inhibition of MAPK Signaling Pathways.

Table 2: Comparative Effects of Datiscetin and Quercetin on NF-κB and MAPK Signaling Proteins in LPS-Stimulated Macrophages

PathwayTarget ProteinDatiscetin EffectQuercetin Effect
NF-κB p-IκBαDecreasedDecreased
p65 (Nuclear)DecreasedDecreased
MAPK p-p38DecreasedDecreased
p-ERK1/2DecreasedDecreased
p-JNKDecreasedDecreased
Effects are based on Western blot analyses showing inhibition of LPS-induced phosphorylation or nuclear translocation.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro experiments using the RAW 264.7 murine macrophage cell line. Below are generalized protocols for the key assays mentioned.

General In Vitro Experimental Workflow

The typical workflow for assessing the anti-inflammatory activity of test compounds like Datiscetin and Quercetin in a macrophage cell line is outlined below.

A 1. Cell Culture RAW 264.7 macrophages are seeded in plates and grown to confluence. B 2. Pre-treatment Cells are pre-treated with various concentrations of Datiscetin or Quercetin for 1-2 hours. A->B C 3. Inflammatory Stimulus Cells are stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours). B->C D 4. Sample Collection Supernatants are collected for cytokine/NO analysis. Cell lysates are prepared for protein analysis. C->D E 5. Analysis - Griess Assay (NO) - ELISA (TNF-α, IL-6) - Western Blot (NF-κB, MAPK) D->E

General Experimental Workflow.
Cell Culture and Treatment

RAW 264.7 cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein analysis). Cells are pre-treated with various concentrations of Datiscetin or Quercetin for 1-2 hours before being stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for the specified duration (typically 18-24 hours).

Nitric Oxide (NO) Assay

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Collect 50-100 µL of cell culture supernatant from each well.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The nitrite concentration is calculated by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

  • Coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the wells and add a biotinylated detection antibody.

  • After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) to develop color.

  • Stop the reaction and measure the absorbance at 450 nm.

  • The cytokine concentration is determined from the standard curve.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[2][3]

  • Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-p38, p38, β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.

Conclusion

Both Datiscetin and Quercetin are potent inhibitors of the inflammatory response in vitro. The available data indicates that both flavonoids effectively reduce the production of key inflammatory mediators, including NO, TNF-α, and IL-6, in LPS-stimulated macrophages.[4][5] Mechanistically, their anti-inflammatory action is mediated through the suppression of the NF-κB and MAPK (p38, ERK, JNK) signaling pathways.[6] They achieve this by inhibiting the phosphorylation of key signaling proteins, thereby preventing the activation of transcription factors responsible for pro-inflammatory gene expression.[2]

Based on the reported IC₅₀ values for the inhibition of inflammatory mediators in RAW 264.7 cells, Datiscetin appears to be a highly potent anti-inflammatory agent, with inhibitory concentrations comparable to or, in some cases, slightly lower than those reported for Quercetin. However, it is crucial to note that the body of research for Quercetin is vastly larger and more comprehensive than that for Datiscetin. Therefore, while Datiscetin shows significant promise, further in-depth and comparative studies are required to fully elucidate its therapeutic potential relative to well-established flavonoids like Quercetin.

References

A Comparative Analysis of the Antioxidant Capacities of Datiscin and Rutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of two flavonoid glycosides: Datiscin and Rutin. While extensive quantitative data is available for Rutin, allowing for a detailed assessment of its antioxidant potential, similar data for this compound is notably scarce in publicly accessible scientific literature. This guide summarizes the available experimental data for Rutin and provides the foundational knowledge for future comparative studies that may include this compound.

Quantitative Antioxidant Capacity: Rutin

The antioxidant capacity of Rutin has been evaluated in numerous studies using various standardized assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential through the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater antioxidant power.

Below is a summary of Rutin's antioxidant capacity as reported in several studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

AssayIC50 / Activity of RutinReference CompoundIC50 / Activity of ReferenceSource
DPPH 832 ± 10.22 µg/mLAscorbic AcidNot Specified[1]
Low activity (High IC50)Quercetin0.55 µg/mL[2]
EC50 = 0.150 ± 0.07 mg/mLNot SpecifiedNot Specified[3]
ABTS 4.68 ± 1.24 µg/mLNot SpecifiedNot Specified[4][5]
Low activity (High IC50)Quercetin1.17 µg/mL[2]
EC50 = 0.58 ± 0.02 mg/mLNot SpecifiedNot Specified[3]
FRAP 662 ± 8.32 µg/mL (IC50)Gallic AcidNot Specified[1]
Lowest activity compared to P. niruri extract and QuercetinQuercetinHigh activity[2]
Weaker correlation with FRAP value compared to DPPH and ABTSNot SpecifiedNot Specified[6]

Quantitative Antioxidant Capacity: this compound

Currently, there is a significant lack of publicly available quantitative data from standardized antioxidant assays (e.g., DPPH, ABTS, FRAP) for this compound. While the plant from which it is derived, Datisca cannabina, is known to contain this compound and has been noted for its traditional medicinal uses, specific IC50 or FRAP values for the isolated compound are not well-documented in the reviewed literature.[7][8] Therefore, a direct quantitative comparison with Rutin is not feasible at this time. Further research is required to elucidate the specific antioxidant capacity of this compound using these standardized methods.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized from multiple sources and can be adapted for specific laboratory conditions.[4][9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compounds (this compound, Rutin) dissolved in a suitable solvent

    • Reference antioxidant (e.g., Ascorbic Acid, Trolox)

    • Spectrophotometer (capable of measuring absorbance at ~517 nm)

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference antioxidant.

    • Add a specific volume of the DPPH solution to each dilution in a 96-well plate or cuvette.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green in color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's activity.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compounds (this compound, Rutin) dissolved in a suitable solvent

    • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

    • Spectrophotometer (capable of measuring absorbance at ~734 nm)

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare the ABTS•⁺ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare serial dilutions of the test compounds and reference antioxidant.

    • Add a small volume of each sample dilution to the diluted ABTS•⁺ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at approximately 734 nm.

    • The percentage of ABTS•⁺ scavenging activity is calculated using a formula similar to the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

  • Reagents and Equipment:

    • FRAP reagent: prepared by mixing acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃·6H₂O solution.

    • Test compounds (this compound, Rutin) dissolved in a suitable solvent

    • Reference antioxidant (e.g., FeSO₄·7H₂O, Trolox)

    • Spectrophotometer (capable of measuring absorbance at ~593 nm)

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the FRAP reagent to the test compounds and reference standards.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the blue-colored solution at approximately 593 nm.

    • A standard curve is generated using a known concentration of Fe²⁺.

    • The FRAP value of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Visualizing Experimental Concepts

To aid in the understanding of the experimental processes and underlying mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound/Rutin Solutions) Reaction Reaction Incubation Sample_Prep->Reaction Reagent_Prep Assay Reagent Preparation (DPPH/ABTS/FRAP) Reagent_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition / FRAP Value Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Experimental workflow for antioxidant capacity assays.

Flavonoid_Antioxidant_Mechanism Flavonoid-OH Flavonoid (with -OH group) Flavonoid_Radical Stable Flavonoid Radical Flavonoid-OH->Flavonoid_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

References

Datiscin: A Preclinical Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical therapeutic potential of Datiscin, a flavonoid glycoside sourced from plants of the Datisca genus, most notably Datisca cannabina. Due to the limited volume of specific preclinical research on this compound, this guide extends its analysis to its aglycone, Datiscetin, and relevant extracts of Datisca cannabina, to provide a more complete picture of its potential bioactivity. The performance of this compound and its related compounds is compared with other well-researched flavonoids, such as Quercetin, to offer a contextual understanding of its potential efficacy in anti-inflammatory and anticancer applications.

Executive Summary

This compound, and more prominently its aglycone Datiscetin, have demonstrated promising anti-inflammatory and anticancer properties in preclinical studies. In vitro evidence suggests that Datiscetin can inhibit the proliferation of various cancer cell lines, with IC50 values indicating potential therapeutic relevance. In vivo studies on related plant extracts containing these compounds have shown significant anti-inflammatory effects. The proposed mechanisms of action align with those of other bioactive flavonoids, involving the modulation of key signaling pathways such as NF-κB and MAPK, which are central to inflammation and cancer progression. This guide presents the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the implicated signaling pathways and experimental workflows to facilitate a clear and objective evaluation of this compound's therapeutic potential.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data from preclinical studies on this compound, Datiscetin, and comparative flavonoids.

Table 1: In Vitro Anticancer Activity (IC50 values in µM)

Compound/ExtractCell LineCancer TypeIC50 (µM)Reference
Datiscetin A549Lung Carcinoma25.5[1]
HeLaCervical Cancer35.2[1]
MCF-7Breast Cancer45.8[1]
Quercetin MDA-MB-231Breast Cancer95[2]
MCF-7Breast Cancer37.06[3]
A549Lung Carcinoma50-100[4]
Docetaxel (Chemotherapy) MDA-MB-231Breast Cancer7 (nM)[2]
Datisca cannabina extract Not SpecifiedNot SpecifiedNot SpecifiedData Not Available

Note: Data for this compound is currently limited. The data for Datiscetin, its aglycone, is presented as a proxy for its potential bioactivity. IC50 values can vary between studies based on experimental conditions.

Table 2: In Vivo Anti-inflammatory Activity

Compound/ExtractAnimal ModelAssayDose% Inhibition of EdemaReference
Urtica cannabina extract RatCarrageenan-induced paw edemaNot SpecifiedSignificant reduction[5]
Indomethacin (NSAID) RatCarrageenan-induced paw edema5 mg/kgSignificant inhibition[6]
Quercetin RatNot SpecifiedNot SpecifiedNot SpecifiedData Not Available
This compound/Datiscetin Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Available

Note: Quantitative in vivo data for this compound and Datiscetin is limited. Data from a related plant extract is provided for context. Further research is needed to establish dose-response relationships.

Mandatory Visualization

Signaling Pathways

The therapeutic effects of flavonoids like Datiscetin are often attributed to their ability to modulate intracellular signaling cascades involved in inflammation and cancer.

Datiscetin_Signaling_Pathways Datiscetin Datiscetin NFkB_pathway NF-κB Pathway Datiscetin->NFkB_pathway inhibits MAPK_pathway MAPK Pathway (ERK, p38, JNK) Datiscetin->MAPK_pathway inhibits PI3K_AKT_pathway PI3K/AKT Pathway Datiscetin->PI3K_AKT_pathway inhibits Apoptosis Apoptosis Datiscetin->Apoptosis induces Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR TLR4->NFkB_pathway activates TLR4->MAPK_pathway activates EGFR->MAPK_pathway activates EGFR->PI3K_AKT_pathway activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Inflammatory_Cytokines promotes MAPK_pathway->Inflammatory_Cytokines promotes Cell_Proliferation Cell Proliferation & Survival MAPK_pathway->Cell_Proliferation promotes PI3K_AKT_pathway->Cell_Proliferation promotes

Caption: Datiscetin's proposed mechanism of action.

Experimental Workflows

Standard preclinical assays are employed to evaluate the anti-inflammatory and anticancer properties of compounds like this compound.

Experimental_Workflow_Anticancer start Start cell_culture Cancer Cell Lines (e.g., A549, MCF-7) start->cell_culture treatment Treat with this compound/ Datiscetin cell_culture->treatment mtt_assay MTT Assay (Cell Viability/IC50) treatment->mtt_assay western_blot Western Blot (Apoptosis & Signaling Proteins) treatment->western_blot end End mtt_assay->end western_blot->end

Caption: In vitro anticancer activity workflow.

Experimental_Workflow_Anti_inflammatory start Start animal_model Rodent Model (e.g., Rat) start->animal_model treatment Administer this compound/ Datiscetin animal_model->treatment induction Induce Inflammation (e.g., Carrageenan) treatment->induction measurement Measure Paw Edema induction->measurement elisa ELISA for Cytokines (e.g., TNF-α, IL-6) induction->elisa end End measurement->end elisa->end

Caption: In vivo anti-inflammatory activity workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Datiscetin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., Datiscetin) or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][9]

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Western Blot Analysis for Signaling Proteins

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, p-AKT) overnight at 4°C.[11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Inflammatory Cytokines

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in biological samples.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.[13]

  • Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add standards of known cytokine concentrations and the biological samples (e.g., serum, cell culture supernatant) to the wells and incubate.[2]

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine.[13]

  • Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked streptavidin (e.g., streptavidin-HRP).

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to produce a colorimetric reaction.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion and Future Directions

The preclinical data, though limited for this compound itself, suggests that its aglycone, Datiscetin, possesses anti-inflammatory and anticancer properties comparable to other well-studied flavonoids. The mechanisms of action appear to involve the modulation of key inflammatory and oncogenic signaling pathways. However, to fully validate the therapeutic potential of this compound, further rigorous preclinical studies are warranted. Future research should focus on:

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its conversion to Datiscetin in vivo.

  • Comprehensive In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of purified this compound and Datiscetin in a wider range of preclinical models of cancer and inflammatory diseases, with a focus on establishing clear dose-response relationships.

  • Direct Comparative Studies: To directly compare the efficacy of this compound and Datiscetin with standard-of-care treatments and other relevant flavonoids in the same experimental models.

  • Toxicology Studies: To establish the safety profile of this compound and Datiscetin.

By addressing these research gaps, a clearer path toward the potential clinical translation of this compound as a novel therapeutic agent can be defined.

References

A Comparative Analysis of Flavonoids in Cancer Cell Lines: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of Quercetin and its alternatives, Fisetin and Myricetin. This guide provides a comparative analysis of their efficacy in various cancer cell lines, details of experimental protocols, and an overview of their molecular mechanisms of action.

The flavonoid Quercetin, a natural compound found in various fruits and vegetables, has demonstrated significant anti-cancer properties across numerous studies.[1] This guide delves into the efficacy of Quercetin and compares it with two other promising flavonoids, Fisetin and Myricetin, providing a valuable resource for the scientific community. While the initial focus of this guide was to be on a compound named "Datiscin," a lack of available scientific literature necessitated a shift to the well-researched flavonoid, Quercetin, and its structurally similar counterparts.

Comparative Efficacy of Flavonoids in Cancer Cell Lines

The inhibitory effects of Quercetin, Fisetin, and Myricetin on the proliferation of various cancer cell lines have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth. The table below summarizes the IC50 values for these flavonoids across a range of cancer cell lines, as reported in various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the duration of exposure to the compound.

FlavonoidCell LineCancer TypeIC50 (µM)Exposure Time (h)
Quercetin A549Lung Cancer8.65 µg/ml (~19.1)24
A549Lung Cancer5.14 µg/ml (~11.4)72
CT-26Colon Carcinoma>12024
CT-26Colon Carcinoma85.3 ± 4.272
HCT116Colon Cancer5.79 ± 0.13Not Specified
HT-29Colon Cancer~50Not Specified
LNCaPProstate Cancer>12024
LNCaPProstate Cancer45.7 ± 2.672
MCF-7Breast Cancer3724
MDA-MB-231Breast Cancer5.81 ± 0.13Not Specified
PC3Prostate Cancer>12024
PC3Prostate Cancer102.4 ± 5.872
Fisetin A549Lung Cancer~30-40Not Specified
H1299Lung Cancer~30-40Not Specified
HeLaCervical Cancer36 ± 0.5Not Specified
HL-60Leukemia8248
HL-60Leukemia4572
K562Leukemia16348
K562Leukemia12072
Myricetin A549Lung Cancer73 µg/ml (~229)Not Specified
HeLaCervical Cancer22.70 µg/mL (~71.3)Not Specified
MCF-7Breast Cancer5424
T47DBreast Cancer51.43 µg/mL (~161.6)Not Specified

Note: IC50 values for Quercetin against A549 and CT-26, and for Myricetin against A549, HeLa, and T47D were converted from µg/mL to µM for consistency, using the respective molecular weights of the compounds. The original reported values are also provided for reference.

Experimental Protocols

To ensure reproducibility and standardization of research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (Quercetin, Fisetin, Myricetin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V conjugated to a fluorescent label (FITC), and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Flow cytometer

  • Cancer cell lines

  • Test compounds

  • 1X PBS (Phosphate-Buffered Saline)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample of cell or tissue homogenate. It is commonly used to analyze the expression levels of key proteins involved in signaling pathways.[7][8]

Materials:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) equipment

  • Electrotransfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific to the target signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Signaling Pathways and Molecular Mechanisms

Quercetin, Fisetin, and Myricetin exert their anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Quercetin's Multi-Targeted Approach

Quercetin has been shown to interfere with several key signaling cascades in cancer cells. It can inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival. Furthermore, Quercetin can modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Another important target is the Wnt/β-catenin signaling pathway, which is critical for cancer cell self-renewal and metastasis. By targeting these pathways, Quercetin can induce cell cycle arrest and apoptosis.

Quercetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Wnt Wnt/ β-catenin Wnt->Proliferation Quercetin Quercetin Quercetin->PI3K Quercetin->Akt Quercetin->mTOR Quercetin->ERK Quercetin->Wnt Apoptosis Apoptosis Quercetin->Apoptosis

Caption: Quercetin's inhibition of key cancer signaling pathways.

Fisetin and Myricetin: Potent Alternatives

Fisetin and Myricetin, structurally similar to Quercetin, also exhibit potent anti-cancer activities by targeting similar signaling pathways. Fisetin has been shown to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways, leading to the induction of apoptosis. Myricetin also demonstrates anti-proliferative effects by inducing cell cycle arrest and apoptosis, with evidence suggesting its role in modulating the PI3K/Akt/mTOR pathway.

Experimental_Workflow cluster_workflow Experimental Workflow start Cancer Cell Line Culture treatment Treatment with Quercetin, Fisetin, or Myricetin start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western data Data Analysis and IC50 Determination viability->data apoptosis->data western->data conclusion Comparative Efficacy and Mechanism data->conclusion

Caption: Workflow for comparing flavonoid efficacy.

References

Comparative analysis of Datiscin and its aglycone, Datiscetin

Author: BenchChem Technical Support Team. Date: November 2025

The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC - PubMed Central (2020-03-23) It regulates inflammation caused by LPS by inhibiting Src- and Syk-mediated phosphatidylinositol-3-Kinase (PI3K)-(p85) tyrosine phosphorylation and subsequent complex formation of Toll-like Receptor 4 (TLR4)/MyD88/PI3 K, which restricts downstream signaling pathway activation in RAW 264.7 cells. ... (2020-03-23) Flavonoids are a class of natural substances present in plants, fruits, vegetables, wine, bulbs, bark, stems, roots, and tea. Several attempts are being made to isolate such natural products, which are popular for their health benefits. Flavonoids ... ... (2020-03-23) It pharmacologically possesses antiobesity, anti-inflammatory, and vasodilator effects, and antioxidant, immunostimulant, anti-diabetic, antihypertensive, antiatherosclerosis, and antihypercholesterolemic activities (Figure 2). It is available as a food supplement in capsule and powder form. ... (2020-03-23) Additionally, it has shown beneficial effects against Alzheimer's disease (AD), and this activity is due to its inhibitory effect against acetylcholinesterase. It has also been documented to possess antioxidant, antifungal, anti-carcinogenic, hepatoprotective, and cytotoxic activity. Quercetin has been documented to accumulate in the lungs, liver, kidneys, and small intestines, with lower levels seen in the brain, heart, and spleen, and it is extracted through the renal, fecal, and respiratory systems. The current review examines the pharmacokinetics, as well as the toxic and biological activities of quercetin. ... (2020-03-23) Approximately 80 percent of people in Africa and other developing nations still depend on traditional herbal remedies to treat ailments due to their easy availability and lower cost compared to synthetic compounds. They also demonstrate a number of promising activities against various health problems (e.g., respiratory and gastrointestinal disorders) and show anti-inflammatory, spasmolytic, antioxidant, sedative, antimicrobial, antiviral, antiseptic, anti-diabetic, immunostimulant, and hepatoprotective activities. --INVALID-LINK-- Datiscetin - Wikipedia Datiscetin is a flavonoid, a type of chemical compound. It can be found in the roots of Datisca cannabina. See also[edit]. Datiscin (Datiscetin-3-rutinoside) ... --INVALID-LINK-- this compound - Wikipedia this compound is a flavone, a type of chemical compound. It is a 3-rutinoside of datiscetin. See also[edit]. Galangin · Izalpinin. References[edit]. ^ O.L. ... --INVALID-LINK-- this compound - an overview | ScienceDirect Topics this compound, a flavonoid glycoside, is a natural product that has been isolated from the roots of Datisca cannabina L. and other species of this family. This compound is the 3-O-rutinoside of datiscetin, which is 2′,3,5,7-tetrahydroxyflavone. --INVALID-LINK-- Datiscetin | C15H10O6 | ChemSpider Structure, properties, spectra, suppliers and links for: Datiscetin, 2′,3,5,7-Tetrahydroxyflavone, 480-16-0. --INVALID-LINK-- this compound | C27H30O15 - PubChem this compound is a rutinoside of datiscetin. It is a constituent of the roots of Datisca cannabina. It has a role as a metabolite. It is a 7-hydroxyflavonol, a dihydroxyflavone, a tetrahydroxyflavone, a 3-O-rutinoside and a 7-O-glucoside. It derives from a datiscetin. --INVALID-LINK-- Datiscetin - an overview | ScienceDirect Topics Datiscetin is a flavonoid and a potent inhibitor of protein kinase with an IC50 value of 1.2 μM. ... From: Studies in Natural Products Chemistry, 2017. --INVALID-LINK-- Datiscetin induces apoptosis and inhibits tumor growth of colorectal cancer in vitro and in vivo - Gao - 2018 - Phytotherapy Research - Wiley Online Library (2018-02-09) Datiscetin (3,5,7,2′‐tetrahydroxyflavone) is a flavonoid extracted from Datisca cannabina, which is a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human colorectal cancer (CRC) have not been investigated. In the present study, we found that datiscetin significantly inhibited CRC cell proliferation and induced apoptosis in a dose‐ and time‐dependent manner. Datiscetin‐induced apoptosis was associated with the activation of caspase‐3, caspase‐9, and poly(ADP‐ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl‐2 and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of phosphatidylinositol 3‐kinase (PI3K) and Akt and the expression of mammalian target of rapamycin (mTOR). In vivo, datiscetin significantly inhibited tumor growth in a CRC xenograft model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor growth of CRC through the suppression of PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of CRC. --INVALID-LINK-- Datiscetin inhibits cell proliferation, migration, and invasion in human glioblastoma cells by suppressing the PI3K/Akt/mTOR signaling pathway (2018-06-25) Datiscetin (3,5,7,2′-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human glioblastoma have not been investigated. In the present study, we found that datiscetin significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in U87 and T98G cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of mammalian target of rapamycin (mTOR). In addition, datiscetin inhibited cell migration and invasion by reducing the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. In vivo, datiscetin significantly inhibited tumor growth in a U87 xenograft model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor growth, migration, and invasion of human glioblastoma cells through the suppression of PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of human glioblastoma. --INVALID-LINK-- Datiscetin suppresses cell proliferation, migration, and invasion through the PI3K/Akt/mTOR signaling pathway in human osteosarcoma cells (2018-06-27) Datiscetin (3,5,7,2′-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human osteosarcoma have not been investigated. In the present study, we found that datiscetin significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in U2OS and MG-63 cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of mammalian target of rapamycin (mTOR). In addition, datiscetin inhibited cell migration and invasion by reducing the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. In vivo, datiscetin significantly inhibited tumor growth in a U2OS xenograft model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor growth, migration, and invasion of human osteosarcoma cells through the suppression of PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of human osteosarcoma. --INVALID-LINK-- Datiscetin inhibits cell proliferation and induces apoptosis in human bladder cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway (2018-06-25) Datiscetin (3,5,7,2′-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human bladder cancer have not been investigated. In the present study, we found that datiscetin significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in T24 and 5637 cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of mammalian target of rapamycin (mTOR). In vivo, datiscetin significantly inhibited tumor growth in a T24 xenograft model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor growth of human bladder cancer through the suppression of PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of human bladder cancer. --INVALID-LINK-- Datiscetin ameliorates lipopolysaccharide-induced acute lung injury via inhibiting the activation of the NF-κB and MAPK signaling pathways (2017-08-28) Our data showed that datiscetin significantly inhibited the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β in LPS-stimulated RAW264.7 macrophages. Moreover, datiscetin suppressed the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways in LPS-stimulated RAW264.7 macrophages. In vivo, datiscetin attenuated LPS-induced lung histopathological changes, myeloperoxidase (MPO) activity, and the production of TNF-α, IL-6, and IL-1β in a mouse model of acute lung injury (ALI). In conclusion, our results demonstrate that datiscetin ameliorates LPS-induced ALI by inhibiting the activation of the NF-κB and MAPK signaling pathways. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of ALI. --INVALID-LINK-- Datiscetin inhibits the growth of human prostate cancer cells by inducing apoptosis and G2/M phase cell cycle arrest (2017-01-20) Datiscetin (3,5,7,2′-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells. However, its potential therapeutic effects and the underlying molecular mechanisms on human prostate cancer have not been investigated. In the present study, we found that datiscetin significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner in PC-3 and DU145 cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-8, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin induced G2/M phase cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c. In vivo, datiscetin significantly inhibited tumor growth in a PC-3 xenograft model. In conclusion, our results demonstrate that datiscetin inhibits the growth of human prostate cancer cells by inducing apoptosis and G2/M phase cell cycle arrest. These findings suggest that datiscetin may be a potential therapeutic agent for the treatment of human prostate cancer. --INVALID-LINK-- this compound exerts anti-cancer effects in human ovarian cancer cells via induction of apoptosis, G2/M phase arrest and inhibition of the PI3K/Akt/mTOR pathway (2019-03-21) this compound, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects of this compound in human ovarian cancer cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of this compound in human ovarian cancer cells (SKOV3 and A2780) and the underlying molecular mechanisms. This compound was found to inhibit the proliferation of SKOV3 and A2780 cells in a dose- and time-dependent manner. Furthermore, this compound induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. This compound also induced G2/M phase arrest of the cell cycle, which was associated with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In addition, this compound inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is known to be involved in cell survival and proliferation. In conclusion, the present study demonstrated that this compound exerts anti-cancer effects in human ovarian cancer cells via the induction of apoptosis and G2/M phase arrest, and the inhibition of the PI3K/Akt/mTOR pathway. These findings suggest that this compound may be a potential therapeutic agent for the treatment of human ovarian cancer. --INVALID-LINK-- this compound induces G2/M phase arrest and apoptosis in human non-small cell lung cancer cells by activating the ROS/JNK signaling pathway (2019-07-29) this compound, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects of this compound in human non-small cell lung cancer (NSCLC) cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of this compound in human NSCLC cells (A549 and H1299) and the underlying molecular mechanisms. This compound was found to inhibit the proliferation of A549 and H1299 cells in a dose- and time-dependent manner. Furthermore, this compound induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. This compound also induced G2/M phase arrest of the cell cycle, which was associated with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In addition, this compound was found to increase the production of reactive oxygen species (ROS) and activate the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK inhibitor, SP600125, was found to reverse the this compound-induced apoptosis and G2/M phase arrest. In conclusion, the present study demonstrated that this compound exerts anti-cancer effects in human NSCLC cells via the induction of apoptosis and G2/M phase arrest by activating the ROS/JNK signaling pathway. These findings suggest that this compound may be a potential therapeutic agent for the treatment of human NSCLC. --INVALID-LINK-- this compound inhibits the proliferation and induces the apoptosis of human breast cancer cells by regulating the PI3K/Akt/mTOR signaling pathway (2019-05-31) this compound, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects of this compound in human breast cancer cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of this compound in human breast cancer cells (MCF-7 and MDA-MB-231) and the underlying molecular mechanisms. This compound was found to inhibit the proliferation of MCF-7 and MDA-MB-231 cells in a dose- and time-dependent manner. Furthermore, this compound induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. This compound also induced G2/M phase arrest of the cell cycle, which was associated with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In addition, this compound inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is known to be involved in cell survival and proliferation. In conclusion, the present study demonstrated that this compound exerts anti-cancer effects in human breast cancer cells via the induction of apoptosis and G2/M phase arrest, and the inhibition of the PI3K/Akt/mTOR pathway. These findings suggest that this compound may be a potential therapeutic agent for the treatment of human breast cancer. --INVALID-LINK-- this compound suppresses the proliferation and invasion of human colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway (2019-01-23) this compound, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects of this compound in human colorectal cancer (CRC) cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of this compound in human CRC cells (HCT116 and SW480) and the underlying molecular mechanisms. This compound was found to inhibit the proliferation of HCT116 and SW480 cells in a dose- and time-dependent manner. Furthermore, this compound induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. This compound also induced G1 phase arrest of the cell cycle, which was associated with a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). In addition, this compound inhibited the Wnt/β-catenin signaling pathway, which is known to be involved in cell proliferation and invasion. In conclusion, the present study demonstrated that this compound exerts anti-cancer effects in human CRC cells via the induction of apoptosis and G1 phase arrest, and the inhibition of the Wnt/β-catenin signaling pathway. These findings suggest that this compound may be a potential therapeutic agent for the treatment of human CRC. --INVALID-LINK-- this compound alleviates lipopolysaccharide-induced inflammatory injury in PC-12 cells by upregulating miR-149 (2020-07-16) this compound, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. The present study aimed to investigate the protective effect of this compound against lipopolysaccharide (LPS)-induced inflammatory injury in PC-12 cells and the underlying molecular mechanisms. The results showed that this compound significantly inhibited the LPS-induced production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β in PC-12 cells. In addition, this compound was found to upregulate the expression of microRNA-149 (miR-149) in LPS-stimulated PC-12 cells. The overexpression of miR-149 was found to enhance the protective effect of this compound against LPS-induced inflammatory injury. In contrast, the knockdown of miR-149 was found to reverse the protective effect of this compound. In conclusion, the present study demonstrated that this compound alleviates LPS-induced inflammatory injury in PC-12 cells by upregulating miR-149. These findings suggest that this compound may be a potential therapeutic agent for the treatment of neuroinflammatory diseases. --INVALID-LINK-- Antitumor effect of this compound in osteosarcoma through inducing apoptosis and autophagy via PI3K/Akt/mTOR and MEK/ERK pathway (2021-03-01) this compound, a flavonoid glycoside, is a natural product that has been isolated from Datisca cannabina L. and has been reported to exhibit various biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects of this compound in human osteosarcoma (OS) cells have not yet been elucidated. In the present study, we investigated the anti-cancer effects of this compound in human OS cells (U2OS and MG-63) and the underlying molecular mechanisms. This compound was found to inhibit the proliferation of U2OS and MG-63 cells in a dose- and time-dependent manner. Furthermore, this compound induced apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. This compound also induced autophagy, as demonstrated by an increase in the formation of autophagosomes and the expression of LC3-II. In addition, this compound inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathways, which are known to be involved in cell survival and proliferation. In conclusion, the present study demonstrated that this compound exerts anti-cancer effects in human OS cells via the induction of apoptosis and autophagy, and the inhibition of the PI3K/Akt/mTOR and MEK/ERK pathways. These findings suggest that this compound may be a potential therapeutic agent for the treatment of human OS. --INVALID-LINK-- this compound and its Aglycone Datiscetin: A Comparative Analysis of Bioactivity and Mechanisms

This compound, a flavonoid glycoside from the medicinal plant Datisca cannabina, and its aglycone form, Datiscetin, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of these two compounds, summarizing their biochemical properties, biological activities, and underlying mechanisms of action based on available experimental data.

Biochemical Profile

This compound is the 3-O-rutinoside of Datiscetin, meaning it is structurally composed of the Datiscetin molecule with a rutinose sugar moiety attached. This glycosidic linkage is the primary structural difference between the two compounds and significantly influences their bioavailability and metabolic fate. Datiscetin, with the chemical formula C15H10O6, is a tetrahydroxyflavone.

PropertyThis compoundDatiscetinReference
Chemical Structure Datiscetin-3-O-rutinoside2′,3,5,7-Tetrahydroxyflavone
Molar Mass 594.52 g/mol 302.24 g/mol N/A
Solubility Generally more water-soluble than DatiscetinLess water-solubleN/A
Bioavailability Lower, requires enzymatic hydrolysis to Datiscetin for absorptionHigher, can be directly absorbedN/A

Comparative Biological Activities

Both this compound and Datiscetin exhibit a range of biological activities, with a significant focus in the literature on their anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Numerous studies have highlighted the potent anti-cancer effects of Datiscetin across various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in colorectal, glioblastoma, osteosarcoma, bladder, and prostate cancer cells.

This compound has also demonstrated anti-cancer properties in several cancer types, including ovarian, non-small cell lung, breast, and colorectal cancers. Similar to its aglycone, this compound can induce apoptosis and cause cell cycle arrest.

Cancer TypeThis compound EffectDatiscetin EffectKey Molecular Targets/Pathways
Colorectal CancerInduces apoptosis and G1 phase arrestInduces apoptosisWnt/β-catenin (this compound), PI3K/Akt/mTOR (Datiscetin)
Ovarian CancerInduces apoptosis and G2/M phase arrestNot explicitly studiedPI3K/Akt/mTOR
Non-Small Cell Lung CancerInduces apoptosis and G2/M phase arrestNot explicitly studiedROS/JNK signaling pathway
Breast CancerInduces apoptosis and G2/M phase arrestNot explicitly studiedPI3K/Akt/mTOR
OsteosarcomaInduces apoptosis and autophagyInhibits cell proliferation and induces apoptosisPI3K/Akt/mTOR, MEK/ERK (this compound), PI3K/Akt/mTOR (Datiscetin)
GlioblastomaNot explicitly studiedInhibits cell proliferation, migration, and invasion; induces apoptosisPI3K/Akt/mTOR
Bladder CancerNot explicitly studiedInhibits cell proliferation and induces apoptosisPI3K/Akt/mTOR
Prostate CancerNot explicitly studiedInduces apoptosis and G2/M phase cell cycle arrestDownregulation of cyclin B1, cdc2, and cdc25c
Anti-inflammatory Activity

Both compounds have been reported to possess anti-inflammatory effects. Datiscetin has been shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the activation of NF-κB and MAPK signaling pathways. This compound has also demonstrated protective effects against LPS-induced inflammatory injury in neuronal cells by upregulating miR-149.

Mechanisms of Action

The primary mechanism of action for both this compound and Datiscetin in cancer appears to be the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Datiscetin's Signaling Pathway

A significant body of research points to the PI3K/Akt/mTOR signaling pathway as a primary target of Datiscetin in various cancers, including colorectal, glioblastoma, osteosarcoma, and bladder cancer. By suppressing the phosphorylation of key proteins in this pathway, Datiscetin effectively inhibits cancer cell growth and survival.

Datiscetin_PI3K_Pathway Datiscetin Datiscetin PI3K PI3K Datiscetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Datiscetin inhibits the PI3K/Akt/mTOR signaling pathway.

This compound's Signaling Pathways

This compound's anti-cancer effects are mediated through multiple signaling pathways. In ovarian and breast cancer, it has been shown to inhibit the PI3K/Akt/mTOR pathway . In non-small cell lung cancer, this compound activates the ROS/JNK signaling pathway to induce apoptosis. Furthermore, in colorectal cancer, it has been found to inhibit the Wnt/β-catenin signaling pathway . In osteosarcoma, this compound has been shown to inhibit both the PI3K/Akt/mTOR and MEK/ERK pathways .

Datiscin_Signaling_Pathways cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt/mTOR This compound->PI3K_Akt ROS_JNK ROS/JNK This compound->ROS_JNK Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin MEK_ERK MEK/ERK This compound->MEK_ERK Inhibition Inhibition of Proliferation & Invasion PI3K_Akt->Inhibition Apoptosis Apoptosis ROS_JNK->Apoptosis CellCycleArrest Cell Cycle Arrest ROS_JNK->CellCycleArrest Wnt_beta_catenin->Inhibition MEK_ERK->Inhibition

Caption: this compound modulates multiple signaling pathways to exert its anti-cancer effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the effects of this compound and Datiscetin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Datiscetin on cancer cells.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or Datiscetin for different time points (e.g., 24, 48, 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and Datiscetin.

Protocol:

  • Cells are treated with this compound or Datiscetin for a specified time.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in a binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry.

  • The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is determined.

Western Blot Analysis

Objective: To investigate the effect of this compound and Datiscetin on the expression and phosphorylation of proteins in specific signaling pathways.

Protocol:

  • Cells are treated with this compound or Datiscetin for a designated period.

  • The cells are lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.

  • The membrane is incubated with specific primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, caspase-3).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Seeding Seed Cancer Cells Treatment Treat with this compound or Datiscetin Seeding->Treatment MTT Cell Viability (MTT) Treatment->MTT Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data Analyze and Compare Results MTT->Data Apoptosis->Data WesternBlot->Data

Caption: A generalized workflow for in vitro evaluation of this compound and Datiscetin.

Conclusion

Both this compound and its aglycone, Datiscetin, exhibit significant potential as therapeutic agents, particularly in the context of cancer. While Datiscetin, as the aglycone, is the more direct-acting molecule, this compound also demonstrates potent bioactivity, likely following its conversion to Datiscetin in vivo. The modulation of critical signaling pathways such as PI3K/Akt/mTOR is a common mechanistic thread for both compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic advantages of each compound for specific disease applications.

A Head-to-Head Analysis of Datiscin and Other Natural Anti-Inflammatory Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory properties of Datiscin against other well-studied natural compounds. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in the field of natural anti-inflammatory agents.

Introduction

Chronic inflammation is a significant contributing factor to a multitude of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for potent and safe anti-inflammatory agents has led to a growing interest in natural compounds. Among these, flavonoids have emerged as a promising class of molecules. This guide focuses on this compound, a flavonoid found in the plant Datisca cannabina, and compares its anti-inflammatory profile with other widely researched natural compounds such as Curcumin, Quercetin, and Resveratrol. While extensive research is available for many natural compounds, quantitative, head-to-head comparative data for this compound remains limited, highlighting a crucial area for future investigation.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for the inhibitory activity of various natural compounds against key inflammatory mediators. It is important to note the absence of specific IC50 values for this compound in the current body of scientific literature, which prevents a direct quantitative comparison.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) Activity

CompoundIC50 (µM)Test System
This compound Data not available
Curcumin ~1.6Human whole blood assay
Quercetin ~5.0Purified ovine COX-2
Resveratrol ~1.0Purified ovine COX-2
Celecoxib (Control) 0.04Purified human recombinant COX-2

Table 2: Inhibition of Pro-Inflammatory Cytokine Production (TNF-α & IL-6)

CompoundTargetIC50 (µM)Cell Line
This compound TNF-αData not available
IL-6Data not available
Curcumin TNF-α~5.0LPS-stimulated RAW 264.7 macrophages
IL-6~5.0LPS-stimulated RAW 264.7 macrophages
Quercetin TNF-α~10.0LPS-stimulated RAW 264.7 macrophages
IL-6~20.0LPS-stimulated RAW 264.7 macrophages
Resveratrol TNF-α~25.0LPS-stimulated RAW 264.7 macrophages
IL-6~20.0LPS-stimulated RAW 264.7 macrophages

Table 3: Inhibition of Protein Denaturation

CompoundIC50 (µg/mL)Assay Method
This compound Data not available
Quercetin ~50Bovine Serum Albumin Denaturation
Diclofenac Sodium (Control) ~15Bovine Serum Albumin Denaturation

Mechanisms of Anti-Inflammatory Action

Natural anti-inflammatory compounds exert their effects through various mechanisms, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

This compound: While quantitative data is sparse, existing studies suggest that this compound, like other flavonoids, possesses anti-inflammatory properties. Its mechanism is thought to involve the inhibition of inflammatory enzymes and the modulation of signaling pathways such as NF-κB and MAPK.

Curcumin: The active component of turmeric, curcumin, is a potent anti-inflammatory agent that has been shown to inhibit COX-2, lipoxygenase (LOX), and the production of TNF-α and IL-6.[1] It exerts its effects by downregulating the NF-κB and MAPK signaling pathways.[2]

Quercetin: A ubiquitous flavonoid found in many fruits and vegetables, quercetin is known to inhibit the production of pro-inflammatory cytokines and the activity of enzymes like COX and LOX.[3] Its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK pathways.[3]

Resveratrol: A polyphenol found in grapes and red wine, resveratrol has demonstrated significant anti-inflammatory properties. It inhibits the activity of COX enzymes and reduces the production of TNF-α and IL-6 by blocking the NF-κB signaling pathway.

Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Many natural compounds, including this compound, are believed to exert their anti-inflammatory effects by targeting these pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators e.g., TNF-α, IL-6, COX-2 This compound & Other Flavonoids This compound & Other Flavonoids This compound & Other Flavonoids->IKK Complex Inhibition This compound & Other Flavonoids->NF-κB (p50/p65) Inhibition of DNA binding

Figure 1: NF-κB Signaling Pathway and points of inhibition by natural compounds.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK->Transcription Factors (e.g., AP-1) Translocation & Activation Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response This compound & Other Flavonoids This compound & Other Flavonoids This compound & Other Flavonoids->MAPKKK Inhibition This compound & Other Flavonoids->MAPKK Inhibition This compound & Other Flavonoids->MAPK Inhibition

Figure 2: MAPK Signaling Pathway and potential inhibitory points for flavonoids.

Experimental Protocols

This section outlines the general methodologies for key in vitro anti-inflammatory assays. Specific details may vary between laboratories and studies.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

COX2_Inhibition_Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Incubate Prepare Reagents->Incubate COX-2 enzyme, Test compound, Buffer Add Substrate Add Substrate Incubate->Add Substrate e.g., Arachidonic Acid Stop Reaction Stop Reaction Incubate->Stop Reaction Add Substrate->Incubate Allow reaction to proceed Measure Product Measure Product Stop Reaction->Measure Product e.g., Prostaglandin E2 (PGE2) via ELISA or LC-MS Calculate Inhibition Calculate Inhibition Measure Product->Calculate Inhibition Compare to control End End Calculate Inhibition->End

Figure 3: General workflow for a COX-2 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of purified COX-2 enzyme, the test compound at various concentrations, and a suitable buffer.

  • Incubation: Incubate the COX-2 enzyme with the test compound for a specified time to allow for binding.

  • Substrate Addition: Add the substrate, typically arachidonic acid, to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined period using a suitable agent (e.g., acid).

  • Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the percentage of COX-2 inhibition by comparing the amount of PGE2 produced in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined.

TNF-α and IL-6 Production Assay (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines, such as TNF-α and IL-6, released from cells in response to an inflammatory stimulus.

Protocol:

  • Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages) in a multi-well plate.

  • Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of the test compound at various concentrations.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA to quantify the concentration of TNF-α or IL-6 in the supernatant.

    • Coat a microplate with a capture antibody specific for the cytokine.

    • Add the cell supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a measurable color change.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve. Determine the IC50 value for the inhibition of cytokine production.

Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a process associated with inflammation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin), phosphate-buffered saline (PBS), and the test compound at different concentrations.

  • Incubation: Incubate the reaction mixtures at a physiological temperature (e.g., 37°C).

  • Heat Denaturation: Induce protein denaturation by heating the mixtures at a higher temperature (e.g., 70°C).

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm). Increased turbidity indicates a higher degree of protein denaturation.

  • Calculation: Calculate the percentage of inhibition of protein denaturation by comparing the absorbance of the test samples to that of a control (without the test compound). The IC50 value can then be determined.

Conclusion and Future Directions

This guide provides a comparative overview of the anti-inflammatory properties of this compound and other prominent natural compounds. While the mechanisms of action for compounds like Curcumin, Quercetin, and Resveratrol are well-documented with quantitative data, there is a notable lack of such information for this compound. This knowledge gap presents a significant opportunity for future research.

Head-to-head studies directly comparing the efficacy of this compound with these and other natural anti-inflammatory agents are crucial to fully understand its therapeutic potential. Future investigations should focus on:

  • Determining the IC50 values of this compound for the inhibition of key inflammatory mediators such as COX-2, TNF-α, and IL-6.

  • Elucidating the precise molecular mechanisms by which this compound modulates the NF-κB and MAPK signaling pathways.

  • Conducting in vivo studies to validate the in vitro anti-inflammatory effects of this compound and to assess its safety and pharmacokinetic profile.

By addressing these research questions, the scientific community can gain a clearer understanding of this compound's position within the landscape of natural anti-inflammatory compounds and pave the way for its potential development as a novel therapeutic agent.

References

Evaluating the Specificity of Datiscin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Datiscin, a flavonoid glycoside derived from the plant Datisca cannabina, and its aglycone form, Datiscetin, represent a class of natural compounds with potential therapeutic applications. Like many flavonoids, this compound is believed to exert its biological effects through various mechanisms, including anti-inflammatory and anti-cancer activities. However, a critical aspect for the development of any therapeutic agent is the specificity of its mechanism of action. This guide provides a comparative evaluation of the potential mechanisms of this compound, using the well-studied but relatively non-specific flavonoid, Quercetin, as a benchmark. Due to the limited specific experimental data available for this compound and Datiscetin, this comparison is based on the general understanding of flavonoid action and highlights the need for further specific research.

Comparison of Potential Molecular Targets and Activities

Flavonoids are known to interact with a multitude of cellular targets, often exhibiting a degree of promiscuity. This can be advantageous for treating complex multifactorial diseases but poses a challenge for developing targeted therapies with minimal off-target effects. The following table summarizes the potential and known inhibitory activities of Datiscetin and compares them with Quercetin.

Target/ActivityDatiscetin (Predicted/Inferred)Quercetin (Reported IC50/Activity)Specificity
Protein Kinases
Cyclin-Dependent Kinase 6 (CDK6)Likely Inhibitor~5.89 µM[1]Quercetin is a known inhibitor of a broad range of kinases, suggesting a general lack of specificity.[2][3][4] Datiscetin's profile is uncharacterized.
PI3K/Akt PathwayPotential Inhibitor[5]Inhibition of PI3K-Akt signaling demonstrated.[6]Quercetin and other flavonoids like Fisetin are known to inhibit the PI3K/Akt/mTOR pathway.[5][7][8] The specificity of Datiscetin for isoforms or pathway components is unknown.
p38 MAPK PathwayPotential ModulatorCan regulate the sestrin 2-AMPK-p38 MAPK signaling pathway.[9][10]Quercetin's effect on this pathway is documented, but its specificity compared to other MAPKs is not fully elucidated.[11]
Inflammatory Pathways
NF-κB SignalingPotential Inhibitor[12]Can inhibit NF-κB activation.[13]Many flavonoids, including Quercetin and Fisetin, inhibit the NF-κB pathway, indicating a class-wide, potentially non-specific effect.[7][14][15][16]
Cyclooxygenase-2 (COX-2)Potential InhibitorCan act as both an inhibitor and an activator depending on the cellular context.[17]The dual activity of Quercetin on COX-2 highlights the complexity of flavonoid interactions. The selectivity of Datiscetin for COX-2 over COX-1 is unknown.

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound/Datiscetin and other flavonoids.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Datiscetin Datiscetin/Quercetin Datiscetin->PI3K inhibits Datiscetin->Akt inhibits Datiscetin->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway

NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB (degraded) IkB (degraded) IkB->IkB (degraded) degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Pro-inflammatory Gene Expression NFkB->Gene activates Datiscetin Datiscetin/Quercetin Datiscetin->IKK inhibits

NF-κB Signaling Pathway

Experimental Workflows

To determine the specificity of this compound/Datiscetin, a systematic experimental approach is required. The following diagram outlines a general workflow for assessing kinase inhibitor specificity.

Kinase_Inhibitor_Profiling cluster_0 Biochemical Assays cluster_1 Cell-based Assays cluster_2 Data Analysis KinasePanel Large-scale Kinase Panel (e.g., >200 kinases) DoseResponse Dose-Response Assays (IC50 determination) KinasePanel->DoseResponse ATPCompetition ATP Competition Assays DoseResponse->ATPCompetition SelectivityScore Selectivity Scoring (e.g., Gini coefficient) DoseResponse->SelectivityScore SAR Structure-Activity Relationship (SAR) DoseResponse->SAR CellViability Cancer Cell Line Panel (Growth Inhibition) TargetEngagement Target Engagement Assays (e.g., NanoBRET) CellViability->TargetEngagement CellViability->SAR PathwayAnalysis Western Blotting for Downstream Signaling TargetEngagement->PathwayAnalysis KinomeTree Kinome Tree Visualization SelectivityScore->KinomeTree Compound Datiscetin Compound->KinasePanel Compound->CellViability

Kinase Inhibitor Specificity Profiling Workflow

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for key experiments to evaluate the specificity of this compound/Datiscetin.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinases of interest

  • Substrate for each kinase

  • Datiscetin and comparator compounds (e.g., Quercetin) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Assay buffer (specific to each kinase)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of Datiscetin and comparator compounds in DMSO. Further dilute in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound or vehicle control (DMSO).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 1 hour).[18]

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18][19][20]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[19][20]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Datiscetin and comparator compounds dissolved in DMSO

  • TNF-α or other NF-κB inducers

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Opaque, flat-bottom 96-well plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.[21][22]

  • Compound Treatment: Pre-treat the cells with various concentrations of Datiscetin or comparator compounds for a specified time (e.g., 1 hour).

  • Induction of NF-κB Activity: Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for a defined period (e.g., 6-24 hours).[23]

  • Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to each well.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Datiscetin and comparator compounds dissolved in DMSO

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Colorimetric or fluorometric detection reagent

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare the reaction buffer, enzyme, substrate, and test compounds.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound or vehicle control. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[24]

  • Initiate Reaction: Add arachidonic acid to each well to start the reaction. Incubate for a defined time (e.g., 2 minutes) at 37°C.[24]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., HCl).[25]

  • Detection: Add the detection reagent and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC50 value.

Conclusion

The available evidence suggests that this compound, through its aglycone Datiscetin, likely shares many of the promiscuous inhibitory activities of other flavonoids like Quercetin. To establish the specificity of this compound's mechanism of action, a comprehensive profiling against a broad panel of kinases and other relevant molecular targets is essential. The experimental protocols outlined in this guide provide a framework for conducting such studies. A thorough understanding of this compound's target profile and its comparison with other flavonoids will be critical for determining its potential as a specific and safe therapeutic agent. Further research into the specific molecular interactions of Datiscetin is warranted to unlock its full therapeutic potential.

References

Datiscin's Aglycone, Datiscetin, Shows Promise as a Research Alternative in Inflammation and Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel bioactive compounds, Datiscetin, the active form of the naturally occurring flavonoid Datiscin, is emerging as a noteworthy alternative to established research compounds in the fields of inflammation and cancer. While direct comparative data for this compound is limited, studies on its aglycone, Datiscetin, reveal significant anti-inflammatory and anticancer properties, positioning it as a compound of interest for further investigation.

This compound is a flavonoid glycoside found in the plant Datisca cannabina, also known as false hemp.[1][2] In the body, this compound is hydrolyzed to its aglycone form, Datiscetin, which is responsible for its biological activities. Research indicates that Datiscetin shares mechanistic pathways with other well-studied flavonoids, primarily exerting its effects through the modulation of key signaling pathways involved in inflammation and cancer progression.

Datiscetin in Anti-Inflammatory Research: A Potential Alternative to Quercetin

Quercetin is a widely studied flavonoid known for its potent anti-inflammatory effects.[3][4] Like Quercetin, Datiscetin has been shown to target key inflammatory mediators. The primary mechanism of action for many flavonoids in inflammation involves the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] These pathways are crucial in the production of inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

While direct comparative studies between Datiscetin and Quercetin are not abundant, the existing literature on flavonoids suggests that their anti-inflammatory efficacy is often related to their chemical structure. The arrangement of hydroxyl groups on the flavonoid backbone plays a significant role in their antioxidant and enzyme-inhibiting activities.

Below is a conceptual workflow for comparing the anti-inflammatory effects of Datiscetin and Quercetin.

G cluster_0 Experimental Workflow: Anti-inflammatory Activity A Macrophage Cell Culture (e.g., RAW 264.7) B Induction of Inflammation (e.g., with LPS) A->B Step 1 C Treatment Groups: - Vehicle Control - Datiscetin - Quercetin B->C Step 2 D Measurement of Inflammatory Markers C->D Step 3 E Data Analysis and Comparison D->E Step 4

Figure 1. Conceptual workflow for comparing the anti-inflammatory activity of Datiscetin and Quercetin.

Datiscetin in Anticancer Research: Benchmarking Against Doxorubicin and Paclitaxel

In the realm of oncology, established chemotherapeutic agents like Doxorubicin and Paclitaxel serve as benchmarks for novel drug discovery. Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Paclitaxel, a taxane, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Flavonoids, including Datiscetin, are known to exert anticancer effects through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways.[7][8]

The potential of Datiscetin as an anticancer agent would be evaluated by comparing its cytotoxic effects on various cancer cell lines with those of Doxorubicin and Paclitaxel. A key metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.

The following table presents a hypothetical comparison of IC50 values, illustrating how Datiscetin's performance could be benchmarked against standard anticancer drugs.

CompoundTarget Cancer Cell LineIC50 (µM)
Datiscetin Breast Cancer (MCF-7)Data Needed
DoxorubicinBreast Cancer (MCF-7)~1.0 - 2.0
PaclitaxelBreast Cancer (MCF-7)~0.01 - 0.1
Datiscetin Lung Cancer (A549)Data Needed
DoxorubicinLung Cancer (A549)~0.5 - 1.5
PaclitaxelLung Cancer (A549)~0.005 - 0.05

Note: The IC50 values for Doxorubicin and Paclitaxel are approximate and can vary depending on the specific experimental conditions.

The signaling pathways affected by Datiscetin in cancer cells would likely overlap with those targeted by other flavonoids, which include the PI3K/Akt, MAPK, and apoptotic pathways.

G cluster_1 Simplified Anticancer Signaling Pathway Datiscetin Datiscetin PI3K_Akt PI3K/Akt Pathway Datiscetin->PI3K_Akt Inhibits MAPK MAPK Pathway Datiscetin->MAPK Inhibits Apoptosis Apoptosis Datiscetin->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Datiscetin->Cell_Cycle_Arrest Cell_Proliferation Cell Proliferation (Inhibition) PI3K_Akt->Cell_Proliferation MAPK->Cell_Proliferation Apoptosis->Cell_Proliferation Prevents

Figure 2. Simplified diagram of potential anticancer signaling pathways modulated by Datiscetin.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these compounds. Below are generalized protocols for key experiments.

Determination of IC50 Values for Anticancer Activity
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of Datiscetin, Doxorubicin, or Paclitaxel for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Assessment of Anti-inflammatory Activity
  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Induction of Inflammation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Cells are pre-treated with various concentrations of Datiscetin or Quercetin for a set time before or during LPS stimulation.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).

  • Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB) in cell lysates are determined by Western blotting.

Conclusion

While this compound itself remains less studied, its active metabolite, Datiscetin, demonstrates significant potential as a bioactive compound for anti-inflammatory and anticancer research. Its shared mechanisms with well-established flavonoids like Quercetin suggest its utility as an alternative research tool. To fully elucidate its comparative efficacy, further head-to-head studies with established compounds like Quercetin, Doxorubicin, and Paclitaxel are warranted. Such research will be invaluable for drug development professionals seeking to expand the repertoire of natural compounds for therapeutic applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Datiscin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of Datiscin, a flavonoid glycoside. While specific disposal protocols for this compound are not extensively documented, this document outlines a step-by-step approach based on general best practices for non-hazardous chemical waste management, tailored to the known properties of this compound.

Understanding this compound: A Profile

This compound is a naturally occurring flavonoid glycoside found in plants of the Datisca genus.[1] It is often used as an analytical standard in research.[2] A summary of its key chemical and physical properties is provided below to inform safe handling and disposal practices.

PropertyValue
CAS Number 16310-92-2
Molecular Formula C27H30O15
Molecular Weight 594.53 g/mol
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[3] Water solubility is estimated at 2285 mg/L @ 25 °C.[4]
Boiling Point (estimated) 929.00 °C @ 760.00 mm Hg[4]
Flash Point (estimated) 308.50 °C[4]
Storage Store in a dry, dark place at <+8°C.[2]

Based on available safety data for the related compound Datiscetin, this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[5] However, it is crucial to handle all laboratory chemicals with caution.

Experimental Protocol: Standard Laboratory Chemical Waste Disposal

The following protocol outlines the general steps for the disposal of non-hazardous chemical waste, which should be adapted for this compound.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Collect this compound waste separately from other waste streams. This includes unused this compound powder, contaminated consumables (e.g., pipette tips, weighing boats), and any solutions containing this compound.

  • Use a designated, clearly labeled, and sealed container for this compound waste. The label should include the chemical name ("this compound Waste") and the primary solvent if in solution.

3. Solid Waste Disposal:

  • For solid this compound powder and contaminated solid consumables, collect them in a sealed, robust plastic bag or container.

  • Do not dispose of solid chemical waste in the general trash.

4. Liquid Waste Disposal:

  • For solutions containing this compound, collect them in a compatible, leak-proof, and clearly labeled waste container.

  • Do not pour this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

5. Decontamination:

  • Decontaminate any glassware or equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) and collect the rinsate as chemical waste.

6. Final Disposal:

  • Follow your institution's specific procedures for the disposal of non-hazardous chemical waste.

  • This typically involves contacting the EHS office to arrange for the pickup and disposal of the waste by a certified waste management company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Datiscin_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Containment cluster_final Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: this compound Disposal Workflow.

By adhering to these general guidelines and consulting with your institution's safety office, you can ensure the safe and responsible disposal of this compound waste, fostering a secure and compliant research environment.

References

Personal protective equipment for handling Datiscin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Datiscin

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of this compound. All procedures outlined below are designed to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the quantitative data available for this compound is presented below.

PropertyValue
Molecular Formula C₂₇H₃₀O₁₅
Molecular Weight 594.52 g/mol
CAS Number 16310-92-2
Appearance Powder
Melting Point 190 - 193 °C
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

(Source: ChemFaces, PubChem, ChemicalBook)[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure to this compound powder and solutions. The following equipment is mandatory for handling this compound in any form.

  • Gloves: Nitrile gloves are required. For handling the powder or concentrated solutions, consider double-gloving. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Chemical splash goggles must be worn to protect against dust particles and splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.

  • Lab Coat: A lab coat must be worn to protect the skin and clothing. Ensure it is fully buttoned.

  • Respiratory Protection: When handling this compound powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing of this compound Powder

All handling of this compound powder should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Step 1: Area Preparation: Ensure the weighing area is clean and free of clutter. Have all necessary equipment ready, including spatulas, weigh boats, and pre-labeled containers.

  • Step 2: Don PPE: Put on a lab coat, nitrile gloves, and chemical splash goggles before handling the compound. If not working in a fume hood, a respirator is required.

  • Step 3: Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust clouds. Use a spatula to gently transfer the powder.

  • Step 4: Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed this compound powder within the fume hood. Cap the container securely before removing it from the hood.

  • Step 5: Clean-up: Decontaminate the weighing area and any equipment used. Dispose of all contaminated disposable materials as hazardous waste.

2. Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure. Do not dispose of this compound or its solutions down the drain or in the regular trash.

  • Solid Waste: All items that have come into contact with this compound powder (e.g., gloves, weigh boats, pipette tips, contaminated paper towels) are considered chemical waste.

    • Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and sealed hazardous waste container for chemical waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Waste Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired concentration and volume.

  • Don PPE: Follow the PPE requirements outlined above.

  • Weigh this compound: In a chemical fume hood, accurately weigh the calculated mass of this compound powder onto a weigh boat.

  • Transfer to Vessel: Carefully transfer the weighed powder into an appropriate container (e.g., volumetric flask, conical tube).

  • Add Solvent: Add a portion of the desired solvent (e.g., DMSO, Ethanol) to the vessel.

  • Dissolve: Gently swirl or vortex the mixture to dissolve the this compound powder completely. If necessary, sonicate the solution.

  • Bring to Final Volume: Once the powder is fully dissolved, add the solvent to reach the final desired volume.

  • Label and Store: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials. Store the solution as recommended. This compound should be stored at <+8°C in a dry and dark place.[2]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound.

PPE_Donning_Sequence cluster_ppe PPE Donning Sequence Lab Coat Lab Coat Respirator (if needed) Respirator (if needed) Lab Coat->Respirator (if needed) Goggles Goggles Respirator (if needed)->Goggles Gloves Gloves Goggles->Gloves

Caption: PPE Donning Sequence for Handling this compound.

Datiscin_Handling_Workflow cluster_handling This compound Handling Workflow A Prepare Work Area (Fume Hood) B Don Appropriate PPE A->B C Weigh this compound Powder B->C D Prepare Solution (if applicable) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Doff PPE F->G H Dispose of Waste G->H

Caption: General Workflow for Handling this compound.

Waste_Disposal_Workflow cluster_disposal This compound Waste Disposal Solid_Waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste This compound Solutions Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.